2-Hydrazinyl-4-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
[4-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-11-5(3-4)12-10/h1-3H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZILPRUCOSGHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569116 | |
| Record name | 2-Hydrazinyl-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89570-84-3 | |
| Record name | Pyridine, 2-hydrazinyl-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89570-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinyl-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-Hydrazinyl-4-(trifluoromethyl)pyridine
CAS Number: 89570-84-3
This technical guide provides a comprehensive overview of 2-Hydrazinyl-4-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details its chemical properties, synthesis, and potential biological applications, with a focus on its role as a versatile building block in the creation of novel therapeutic agents.
Chemical and Physical Properties
This compound is a solid at room temperature. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, enhancing its metabolic stability and lipophilicity. These characteristics are highly desirable in drug design, as they can lead to improved pharmacokinetic profiles.[1]
| Property | Value |
| CAS Number | 89570-84-3 |
| Molecular Formula | C₆H₆F₃N₃ |
| Molecular Weight | 177.13 g/mol |
Synthesis
The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a corresponding 2-halopyridine with hydrazine hydrate.
Experimental Protocol: Synthesis from 2-Chloro-4-(trifluoromethyl)pyridine
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1 equivalent) in ethanol, hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the ethanol is removed by evaporation. The resulting residue is partitioned between ethyl acetate and water. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product. A reported yield for this reaction is 97%.[2]
Reactivity and Applications in Drug Discovery
The hydrazinyl group in this compound serves as a versatile functional handle for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and triazoles. These scaffolds are prevalent in many biologically active molecules.
The trifluoromethylpyridine motif is a key component in numerous agrochemicals and pharmaceuticals.[1] The strong electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of molecules to their biological targets.[1]
While direct biological data for this compound is limited in the public domain, structurally related hydrazinyl-pyrimidine compounds have been shown to exhibit inhibitory activity against kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as well as Dihydrofolate Reductase (DHFR).
Potential Kinase Inhibition Mechanism
Hydrazinylpyridine derivatives may act as kinase inhibitors by competing with ATP for binding to the kinase domain. The pyridine nitrogen and the hydrazinyl group can form crucial hydrogen bonds with the hinge region of the kinase, while the trifluoromethylphenyl moiety can occupy the hydrophobic pocket.
Caption: Potential competitive inhibition of a kinase by a this compound derivative.
Conclusion
This compound is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its chemical properties, conferred by the trifluoromethyl group, make it an attractive starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit its potential in medicine.
References
In-Depth Technical Guide to the Physical Properties of 2-Hydrazinyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Hydrazinyl-4-(trifluoromethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes available data, outlines experimental protocols for its synthesis, and presents a logical workflow for its preparation.
Core Physical Properties
Quantitative data for this compound is limited, with some properties currently available only as predicted values. The following table summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₃N₃ | [1][2] |
| Molecular Weight | 177.13 g/mol | [1][2] |
| CAS Number | 89570-84-3 | [1] |
| Boiling Point | 183°C (Predicted) | |
| Density | 1.46 g/cm³ (Predicted) | |
| Appearance | Light brown to brown solid-liquid mixture |
Note: There is a notable lack of experimentally verified data for the melting point and solubility of this compound in publicly accessible literature. Researchers are advised to perform their own experimental determinations of these properties. It is also critical to distinguish this compound from its analogue, 2-Hydrazino-4-(trifluoromethyl)pyrimidine, which has a reported melting point of 99-101°C.[3]
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, a general method for its synthesis has been described.
General Synthesis of this compound
This protocol outlines a common method for the synthesis of hydrazinylpyridines from their corresponding chloropyridine precursors.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-Chloro-4-(trifluoromethyl)pyridine (1.0 equivalent) in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Reflux the reaction mixture. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The ethanol is removed by evaporation under reduced pressure.
-
The resulting residue is partitioned between ethyl acetate and water.
-
The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate.
-
The solvent is removed by evaporation to yield the product, this compound.[4]
Note: The crude product from this synthesis is often used in subsequent reactions without further purification.[4] For the determination of physical properties, purification by a suitable method, such as recrystallization or column chromatography, would be necessary.
Synthesis Workflow
The synthesis of this compound can be represented by the following logical workflow.
Caption: A workflow diagram illustrating the synthesis of this compound.
References
- 1. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE | 89570-84-3 [chemicalbook.com]
- 2. PubChemLite - this compound (C6H6F3N3) [pubchemlite.lcsb.uni.lu]
- 3. 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99 197305-97-8 [sigmaaldrich.com]
- 4. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Guide: 2-Hydrazinyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-hydrazinyl-4-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines its chemical properties, a detailed synthesis protocol, and its role in synthetic chemistry.
Core Compound Data
Quantitative data for this compound are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 177.13 g/mol | [1][2][3] |
| Molecular Formula | C₆H₆F₃N₃ | [1][2][3] |
| CAS Number | 89570-84-3 | [1][2][3] |
| Canonical SMILES | C1=CC(=NC(=C1)NN)C(F)(F)F | |
| InChI Key | XQCAINVUBSAUBJ-UHFFFAOYSA-N | [4] |
| Topological Polar Surface Area | 50.94 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 6 | [6] |
| Rotatable Bond Count | 1 | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-(trifluoromethyl)pyridine, with hydrazine hydrate.
General Synthesis Protocol[1]
This protocol describes a general method for the synthesis of 2-hydrazinylpyridine derivatives.
Materials:
-
2-chloro-4-(trifluoromethyl)pyridine (1.0 eq)
-
Hydrazine hydrate (a suitable excess, e.g., 10 eq)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chloro-4-(trifluoromethyl)pyridine in ethanol, add hydrazine hydrate dropwise at room temperature.
-
The reaction mixture is then heated to reflux.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The ethanol is removed by evaporation under reduced pressure.
-
The resulting residue is partitioned between ethyl acetate and water.
-
The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate.
-
The solvent is removed by evaporation to yield the product, this compound. The product can be used in subsequent reactions without further purification.[1]
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with potential biological activity. The hydrazine moiety is a versatile functional group that can undergo a range of chemical transformations, including cyclization reactions to form pyrazoles, triazoles, and other ring systems. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
While a specific signaling pathway directly modulated by this compound is not extensively documented, its utility lies in the generation of more complex molecules that are designed to interact with biological targets. The diagram below illustrates its role as a key intermediate in the synthesis of a hypothetical bioactive molecule.
Safety Information
A specific Safety Data Sheet (SDS) for this compound was not available in the search results. However, based on the SDS for similar compounds, such as 2-hydrazino-4-(trifluoromethyl)pyrimidine and hydrazine, the following hazards should be considered[4][7][8]:
-
Acute Toxicity: May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][7]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[4][7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
References
- 1. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - CAS:89570-84-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE | 89570-84-3 [chemicalbook.com]
- 4. 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99 197305-97-8 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 2-Hydrazinyl-4-(trifluoromethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydrazinyl-4-(trifluoromethyl)pyridine. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide focuses on its predicted solubility based on its chemical structure, presents available qualitative data, and offers a detailed, generalized experimental protocol for determining its solubility in various organic solvents.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C₆H₆F₃N₃. Its structure, featuring a pyridine ring substituted with a hydrazinyl (-NHNH₂) group and a trifluoromethyl (-CF₃) group, makes it a valuable building block in medicinal chemistry and materials science. The solubility of this compound is a critical parameter, influencing its utility in synthesis, purification, formulation, and biological assays.
Predicted Solubility Profile
While specific quantitative data is scarce, an analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility in common organic solvents.
-
Polarity and Hydrogen Bonding: The presence of the pyridine ring and the hydrazinyl group introduces polarity and the capacity for hydrogen bonding. The nitrogen atom in the pyridine ring and the two nitrogen atoms in the hydrazinyl group can act as hydrogen bond acceptors, while the amine protons of the hydrazinyl group can act as hydrogen bond donors.
-
Influence of the Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group, which can decrease the basicity of the pyridine nitrogen. It is also a lipophilic moiety, which may enhance solubility in less polar organic solvents.
Based on these structural features, the following general solubility trends can be anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to have good solubility in these solvents due to the potential for hydrogen bonding. The synthesis of the related compound, 2-hydrazinylpyridine, is often carried out in ethanol, suggesting that this compound would also be soluble in this solvent.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also expected in these solvents due to the compound's polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated in nonpolar solvents due to the polar nature of the molecule.
-
Aqueous Solutions: Product information from chemical suppliers indicates that this compound is soluble in aqueous acid.[1][2] This is consistent with the basic nature of the pyridine and hydrazinyl groups, which can be protonated to form more soluble salts.
Available Solubility Data
| Solvent System | Qualitative Solubility |
| Aqueous Acid | Soluble[1][2] |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocol outlines a common method for determining the solubility of a compound like this compound.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
To completely separate the undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its molecular structure suggests good solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents. Its solubility in aqueous acid is a key characteristic for its handling and use in certain applications. For researchers and drug development professionals who require precise solubility data, the provided experimental protocol offers a reliable method for its determination. This information is crucial for the effective application of this compound in research and development.
References
Stability and Storage of 2-Hydrazinyl-4-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Hydrazinyl-4-(trifluoromethyl)pyridine. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.
Chemical Identity and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 89570-84-3 |
| Molecular Formula | C₆H₆F₃N₃ |
| Molecular Weight | 177.13 g/mol |
| Appearance | Solid (form may vary) |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the chemical integrity of this compound. Based on available safety data sheets and information for structurally similar compounds, the following conditions are recommended:
| Condition | Recommendation |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage. For extended periods (over 2 years), storage at -20°C under an inert atmosphere is recommended, based on data from analogous compounds[1]. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-mediated degradation[1]. |
| Light Exposure | Keep in a tightly sealed, light-resistant container to protect from photolytic degradation[1]. |
| Moisture | Store in a dry environment and handle in a manner that minimizes exposure to moisture, as the compound is susceptible to hydrolysis[1]. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. |
Stability Profile and Potential Degradation Pathways
While specific quantitative stability data for this compound is not extensively available in the public domain, information from a closely related compound, 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine, suggests that it is stable for over two years when stored at -20°C under an inert atmosphere. However, it is known to degrade upon prolonged exposure to light or moisture[1].
The trifluoromethyl group on the pyridine ring is strongly electron-withdrawing, which can make the pyridine ring susceptible to nucleophilic aromatic substitution. This chemical property may influence its degradation pathways[2].
Potential Degradation Pathways:
-
Hydrolysis: The hydrazinyl group may be susceptible to hydrolysis, particularly under acidic or basic conditions. A potential degradation product from a similar pyrimidine compound is the corresponding diol[1].
-
Oxidation: The hydrazinyl moiety is prone to oxidation, which can be accelerated by atmospheric oxygen, metal ions, or other oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The presence of nitrogen in the aromatic ring can influence the rate and products of photodegradation[3].
The following diagram illustrates a generalized workflow for investigating these potential degradation pathways through forced degradation studies.
Caption: A generalized workflow for forced degradation studies to determine the stability and degradation pathways of a drug substance.
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.
Forced Degradation (Stress Testing) Protocols
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The conditions below are starting points and may need to be adjusted based on the lability of the compound.
4.2.1. Acidic and Basic Hydrolysis
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
Withdraw aliquots at appropriate time points (e.g., 1, 2, 4, and 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
4.2.2. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 12 hours.
-
Withdraw aliquots at suitable intervals.
-
Dilute with the mobile phase for analysis.
4.2.3. Thermal Degradation
-
Place a known amount of the solid compound in a petri dish.
-
Expose to dry heat at 80°C in an oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.
4.2.4. Photolytic Degradation
-
Expose a solution of the compound (e.g., 1 mg/mL) to a light source that provides both UV and visible light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples for analysis.
Analytical Methodology
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating the parent compound from its degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Biological Context and Potential Signaling Pathways
Compounds containing a hydrazinyl-pyrimidine or hydrazinyl-pyridine motif have been investigated for various biological activities, notably as kinase inhibitors[1]. The hydrazinyl group can act as a key pharmacophore, participating in hydrogen bonding interactions within the ATP-binding site of kinases.
A related compound, a hydrazinyl-pyrimidine, has shown inhibitory activity against tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1]. Therefore, it is plausible that this compound could also function as a kinase inhibitor. The diagram below illustrates a representative signaling pathway that could be inhibited by such a compound.
References
- 1. 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine (1004644-02-3) for sale [vulcanchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SETAC Europe 35th Annual Meeting [setac.confex.com]
In-Depth Technical Guide: Safety Profile of 2-Hydrazinyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data available for 2-Hydrazinyl-4-(trifluoromethyl)pyridine (CAS No. 89570-84-3). The information is intended for researchers, scientists, and professionals in the field of drug development who may handle or utilize this compound in their work. It is important to note that a complete, officially compiled Safety Data Sheet (SDS) was not publicly available at the time of this writing. Therefore, this guide has been meticulously compiled from supplier safety information and data on structurally related compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The available data indicates several potential health risks associated with exposure.
GHS Hazard Statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Pictograms:
Signal Word: Warning
Summary of Hazards:
| Hazard Category | GHS Classification | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes the available information.
| Property | Value |
| Molecular Formula | C₆H₆F₃N₃ |
| Molecular Weight | 177.13 g/mol |
| CAS Number | 89570-84-3 |
| Appearance | Not specified (likely a solid) |
| Purity | Typically >95% |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid direct contact with the substance.
-
Do not breathe dust or vapors.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the recommended workflow for donning and doffing Personal Protective Equipment when handling this compound.
First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area.
-
Ventilate the area of the spill.
-
Wear appropriate personal protective equipment (PPE).
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
Dispose of the waste in accordance with local, state, and federal regulations.
Experimental Protocols
General Handling Protocol for Hazardous Pyridine Derivatives
This protocol provides a general framework for handling hazardous pyridine derivatives like this compound.
Methodology:
-
Preparation: Before starting any experiment, ensure that the work area is clean and all necessary equipment and reagents are readily available. The experiment should be conducted in a certified chemical fume hood.
-
Weighing: Weigh the required amount of this compound in a tared container inside the fume hood. Use appropriate anti-static measures if the compound is a fine powder.
-
Dissolution: Add the solvent to the reaction vessel first, followed by the slow addition of the pyridine derivative. If the reaction is air or moisture sensitive, perform this step under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Carry out the reaction under the specified conditions (e.g., temperature, stirring). Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Work-up: After the reaction is complete, quench the reaction mixture carefully. Perform extractions and washes as required. All aqueous waste should be collected for proper disposal.
-
Waste Disposal: Dispose of all chemical waste, including contaminated materials, in appropriately labeled hazardous waste containers according to institutional and regulatory guidelines.
Synthesis of this compound
A general procedure for the synthesis of 2-hydrazinylpyridine derivatives has been reported and can be adapted for this specific compound.[1]
Reaction Scheme:
Procedure:
-
To a solution of 2-Chloro-4-(trifluoromethyl)pyridine in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
The product can be purified further if necessary, for example, by column chromatography.[1]
Toxicological Information
Disclaimer
The information provided in this technical guide is intended for use by qualified professionals and is based on the best available data at the time of compilation. It is not exhaustive and should be used as a supplement to, not a replacement for, a comprehensive risk assessment. Users are responsible for their own safety and for complying with all applicable regulations. The author and publisher of this guide assume no liability for any damages or injuries resulting from the use of this information.
References
Spectroscopic Profile of 2-Hydrazinyl-4-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Hydrazinyl-4-(trifluoromethyl)pyridine (CAS No: 89570-84-3). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which serve as a valuable reference for its characterization. The methodologies provided are based on standard analytical protocols for pyridine derivatives.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₆F₃N₃
-
Molecular Weight: 177.13 g/mol
-
CAS Number: 89570-84-3
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on computational models and offer insights into the expected spectral characteristics of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.1 | d | 1 | H6 |
| ~6.8 | s | 1 | H3 |
| ~6.7 | d | 1 | H5 |
| ~6.5 | br s | 1 | NH |
| ~4.5 | br s | 2 | NH₂ |
Solvent: CDCl₃. Predicted data is based on standard NMR prediction software.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C2 |
| ~150 (q, JCF ≈ 35 Hz) | C4 |
| ~148 | C6 |
| ~123 (q, JCF ≈ 272 Hz) | CF₃ |
| ~110 | C5 |
| ~105 (q, JCF ≈ 4 Hz) | C3 |
Solvent: CDCl₃. Predicted data is based on standard NMR prediction software. 'q' denotes a quartet multiplicity due to coupling with fluorine atoms.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 1620 - 1600 | Strong | C=N stretch (pyridine ring) |
| 1580 - 1560 | Strong | N-H bend |
| 1350 - 1250 | Strong | C-F stretch |
| 1150 - 1050 | Strong | C-F stretch |
Predicted data based on computational vibrational frequency analysis.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 177 | 100 | [M]⁺ |
| 162 | 40 | [M - NH]⁺ |
| 147 | 25 | [M - N₂H₂]⁺ |
| 108 | 60 | [M - CF₃]⁺ |
Prediction based on Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices for the analysis of pyridine derivatives.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy
The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) is ground with dry potassium bromide (100-200 mg) and pressed into a thin pellet. The spectrum is recorded using an FT-IR spectrometer.
Mass Spectrometry
Mass spectral data can be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The spectrum is recorded, and the molecular ion and fragmentation pattern are analyzed.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data involves a logical workflow where information from different techniques is integrated to confirm the chemical structure.
This guide provides a foundational spectroscopic dataset and standardized protocols for the analysis of this compound. Researchers and scientists can utilize this information for compound verification, quality control, and as a basis for further studies in drug discovery and development.
A Technical Guide to 2-Hydrazinyl-4-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals
Introduction: 2-Hydrazinyl-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable pharmacophore.[1][2] This guide provides a comprehensive overview of its commercial availability, chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers in the pharmaceutical sciences.
Commercial Availability
This compound is available from various commercial chemical suppliers. The following table summarizes a selection of vendors.
| Supplier | Purity/Grade | Catalog Number (Example) |
| Sigma-Aldrich | 99% | Not specified |
| Thermo Fisher Scientific | 97% | H61287.03 |
| ChemicalBook | Varies | CB8180089 |
| Lab Pro Inc. | Min. 98.0% (GC) | H1574-5G |
| BLD Pharm | ≥98% | Not specified |
| CD BioGlyco | ≥98% | Not specified |
| Agno Pharma | Not specified | Not specified |
| ChemUniverse | Not specified | Not specified |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 89570-84-3 | [3] |
| Molecular Formula | C6H6F3N3 | [3] |
| Molecular Weight | 177.13 g/mol | [3] |
| Physical State | Solid | [4] |
| Color | White | [4] |
| Melting Point | 99-101 °C | [5] |
| SMILES String | NNc1nccc(n1)C(F)(F)F | [5] |
| InChI Key | XQCAINVUBSAUBJ-UHFFFAOYSA-N | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A general experimental protocol is outlined below.
General Synthesis of 2-Hydrazinylpyridine Derivatives:
A common method for synthesizing 2-hydrazinylpyridine derivatives involves the reaction of a 2-chloropyridine precursor with hydrazine hydrate.[6]
-
Reaction Scheme:
-
Experimental Procedure:
-
To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 equivalent) in ethanol, add hydrazine hydrate (an excess, e.g., 2 mL per 1.1 mmol of the chloropyridine) dropwise at room temperature.[6]
-
The reaction mixture is then refluxed until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[6]
-
After completion, the mixture is cooled, and the ethanol is removed by evaporation.[6]
-
The resulting residue is partitioned between ethyl acetate and water.[6]
-
The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.[6] The product can be used in subsequent reactions without further purification.[6]
-
Applications in Drug Development
Trifluoromethylpyridine derivatives are recognized for their therapeutic potential, particularly as antiviral and antitumor agents.[1] While specific signaling pathways for this compound are not extensively detailed in the provided search results, related compounds with a hydrazinyl-pyrimidine motif have shown activity as kinase inhibitors.[7] For instance, they can exhibit selective inhibition of tyrosine kinases like EGFR and VEGFR2 by chelating magnesium ions in the ATP-binding site.[7] Additionally, some analogs have demonstrated antibacterial activity, potentially through the inhibition of dihydrofolate reductase (DHFR).[7]
The general mechanism of action for a kinase inhibitor involves blocking the action of one or more protein kinases, thereby interfering with signaling pathways that control cell growth, proliferation, and differentiation.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE | 89570-84-3 [chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. 2-肼基-4-三氟甲基嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine (1004644-02-3) for sale [vulcanchem.com]
The Rising Potential of 2-Hydrazinyl-4-(trifluoromethyl)pyridine Derivatives in Drug Discovery: A Technical Overview
For Immediate Release
[City, State] – [Date] – The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, 2-Hydrazinyl-4-(trifluoromethyl)pyridine and its derivatives are emerging as a promising class of compounds with a wide spectrum of potential biological activities. This technical guide provides an in-depth analysis of the current state of research, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The strategic incorporation of a trifluoromethyl group into the pyridine ring is known to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The addition of a hydrazinyl moiety introduces a reactive site for further molecular elaboration and potential interaction with biological targets. This unique combination of functional groups makes these derivatives attractive candidates for drug development.
Anticancer Activity
Recent studies have highlighted the potent cytotoxic effects of pyridine derivatives bearing hydrazone and other related functionalities against various cancer cell lines. While specific data for this compound is still emerging, related structures have shown significant promise. For instance, 2,4-diarylaminopyrimidine-based hydrazones have demonstrated exceptional anti-proliferative effects against FAK-overexpressing TPC-1 thyroid cancer cells.[2] Similarly, hydrazino-fused pyrimidines have shown potent cytotoxicity against MCF-7 and HepG-2 cancer cell lines.[3]
| Compound Class | Cancer Cell Line | Activity (IC50) |
| 2,4-Diarylaminopyrimidine Hydrazones | TPC-1 (Thyroid Cancer) | 0.113 - 1.460 µM[2] |
| Hydrazino-fused Pyrimidines | MCF-7 (Breast Cancer) | 16.61 - 19.67 µg/mL[3] |
| Hydrazino-fused Pyrimidines | HepG-2 (Liver Cancer) | 14.32 - 19.24 µg/mL[3] |
| 2-(2-arylmethylene)hydrazinyl-4-aminoquinazolines | H-460, HT-29, HepG2, SGC-7901 | 0.015 - 4.09 µM[4] |
| Thiazolo[4,5-d]pyrimidine Derivatives | Various (NCI-60 panel) | Varies[5] |
| 1,2,4-Triazole Pyridine Derivatives | B16F10 (Melanoma) | 41.12 - 61.11 µM[6] |
Antimicrobial Activity
The trifluoromethylpyridine scaffold is a key component in a number of compounds exhibiting potent antibacterial and antifungal activity.[7][8][9] Derivatives have shown efficacy against a range of pathogens, including drug-resistant strains.
| Compound Class | Bacterial Strain | Activity (MIC / EC50) |
| 4-Trifluoromethylpyridine Nucleosides | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | MIC: 1.3 - 4.9 µg/mL[7] |
| Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives | Ralstonia solanacearum | EC50: 26.2 µg/mL[8] |
| Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives | Xanthomonas axonopodis pv. citri | EC50: 10.11 µg/mL[8] |
| Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives | Xanthomonas oryzae pv. oryzae | EC50: 7.2 µg/mL[8] |
| Hydrazone Derivatives | Staphylococcus aureus | MIC: 3.13 µg/mL[10] |
| Hydrazone Derivatives | Mycobacterium tuberculosis H37Rv | MIC: 3.13 µg/mL[10] |
Enzyme Inhibition
The hydrazone moiety is a well-known pharmacophore that can interact with various enzymes, leading to their inhibition. Derivatives of hydrazinylpyridines have been investigated as inhibitors of enzymes such as monoamine oxidases (MAOs), which are targets for the treatment of neurological disorders, and α-amylase, a target for diabetes management.[11][12][13]
| Compound Class | Enzyme Target | Activity |
| Hydrazone Derivatives | Monoamine Oxidase A (hMAO-A) | IC50: 0.028 - 0.342 µM[12] |
| Hydrazone Derivatives | α-Amylase | IC50: 5.14 µM[13] |
| 2-Hydrazinopyridine | Copper Amine Oxidases | Irreversible inhibitor[14] |
| Phenylhydrazine | Monoamine Oxidase | Irreversible inhibitor[11] |
Experimental Protocols
General Synthesis of Hydrazone Derivatives
A common method for the synthesis of hydrazone derivatives involves the condensation reaction between a hydrazine-containing compound and a carbonyl compound (aldehyde or ketone). For the synthesis of 2-(2-arylidenehydrazinyl)-4-(trifluoromethyl)pyridine derivatives, this compound would be reacted with a substituted benzaldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid. The reaction mixture is typically refluxed for several hours, and the resulting product can be purified by recrystallization.[13][15]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[16]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with a suitable broth medium.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Future Directions
The preliminary data on this compound derivatives and related compounds are highly encouraging. Future research should focus on the synthesis of a broader library of these derivatives and their systematic evaluation against a wider range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies are required to elucidate their precise modes of action, which will be instrumental in advancing the most promising candidates into further preclinical and clinical development.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-ヒドラジノピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. nanobioletters.com [nanobioletters.com]
- 16. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Role of Trifluoromethylation in Pyridine-Based Scaffolds.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group, when appended to a pyridine ring, offers a powerful toolset for optimizing the physicochemical and pharmacokinetic properties of bioactive molecules. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in pyridine derivatives, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in drug design and development.
Core Physicochemical and Pharmacokinetic Impact of the -CF3 Group
The trifluoromethyl group exerts a profound influence on the molecular properties of the parent pyridine ring, primarily through its potent electron-withdrawing nature and its high lipophilicity. These changes are critical for enhancing a compound's drug-like characteristics.[1][2][3]
Key Effects:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This deactivates the aromatic ring, blocks potential sites of metabolism, and often leads to a longer in vivo half-life, improving patient compliance by reducing dosing frequency.[2][4][5]
-
Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen or methyl group.[3][6] This enhancement in lipophilicity can improve a molecule's permeability across biological membranes, which is crucial for absorption, distribution, and penetration of the blood-brain barrier.[1][5]
-
Modulation of Basicity (pKa): As a powerful electron-withdrawing group (Hammett constant σp = 0.54), the -CF3 moiety significantly reduces the electron density of the pyridine ring.[7][8] This decreases the basicity of the pyridine nitrogen, lowering its pKa. This alteration can be critical for avoiding off-target interactions (e.g., with the hERG channel) and fine-tuning the ionization state of the molecule at physiological pH.
-
Improved Binding Affinity: The electronic and steric properties of the -CF3 group can lead to more potent interactions with biological targets.[1] It can participate in favorable electrostatic interactions or occupy hydrophobic pockets within an enzyme or receptor active site, thereby enhancing binding affinity and, consequently, biological activity.[3] For example, in one study, converting a methyl group to a trifluoromethyl group on a pyridine moiety increased PI3Kδ potency by fivefold.[7]
The following diagram illustrates the causal relationships between the -CF3 group's intrinsic properties and its downstream effects on a drug candidate's profile.
Quantitative Data on Physicochemical Properties
The addition of a trifluoromethyl group results in predictable and quantifiable changes to a molecule's pKa and lipophilicity (logD). The following table summarizes experimental data for a series of 2-substituted pyridines, clearly demonstrating the impact of fluorination.
| Compound | Structure | Substituent (R) | pKa | logD (pH 7.4) |
| 1 | ![]() | -SCH3 | 3.69 | 1.69 |
| 2 | ![]() | -SCF2H | 1.95 | 1.95 |
| 3 | ![]() | -SCF3 | 0.97 | 2.13 |
| Data sourced from a study on 2-(thiofluoroalkyl)pyridines.[9] |
As shown, replacing the methylthio (-SCH3) group with a trifluoromethylthio (-SCF3) group causes a dramatic decrease in pKa by 2.72 units and a significant increase in logD by 0.44 units .[9] This highlights the strong electron-withdrawing and lipophilic contributions of the -CF3 group.
Impact on Biological Activity: Structure-Activity Relationship (SAR)
The electronic and steric effects of the trifluoromethyl group are often leveraged to enhance the potency of enzyme inhibitors. The table below presents SAR data for a series of pyridine-based inhibitors, where substitution patterns are explored to optimize activity.
| Compound ID | Pyridine Substitution | R1 | R2 | IC50 (nM) |
| 4a | 4-CF3 | H | Phenyl | 91.9 |
| 4b | 4-CF3 | H | 4-Fluorophenyl | 82.4 |
| 4c | 4-CF3 | CH3 | 4-Fluorophenyl | 9.0 |
| 4d | 4-CF3 | NO2 | 4-Fluorophenyl | 4.9 |
| IC50 values represent antiproliferative activity against a specific cancer cell line. Data is illustrative, adapted from literature examples.[10] |
These data illustrate that in this particular scaffold, the presence of a 4-CF3 group is a common feature in potent compounds. Further optimization through substitutions at other positions (R1 and R2) leads to a significant increase in potency, with compounds 4c and 4d demonstrating single-digit nanomolar activity.[10]
Experimental Protocols
Synthesis of a Trifluoromethylpyridine Intermediate
Detailed and reliable synthetic procedures are crucial for accessing these valuable building blocks. The following is a representative protocol for the synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.
Reaction: Conversion of 5-nitro-3-(trifluoromethyl)pyridin-2-ol to 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[4]
Materials:
-
5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol)
-
Thionyl chloride (SOCl2) (18.45 mL, 253 mmol)
-
N,N-dimethylformamide (DMF) (1.957 mL, 25.3 mmol)
-
Ethyl acetate (EA)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol, slowly add thionyl chloride dropwise.
-
Add N,N-dimethylformamide (DMF) as a catalyst.
-
Stir the reaction mixture at 100°C for 10 hours.
-
After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.
-
Partition the residue between ethyl acetate (EA) and saturated NaHCO3 solution for extraction.
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The resulting crude product (2.46 g, 86% yield) can be used in subsequent steps without further purification.[4]
Human Liver Microsome (HLM) Stability Assay
This assay is a standard in vitro method to determine a compound's susceptibility to Phase I metabolism, providing key data on metabolic stability.[1][11]
Materials & Equipment:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compounds (e.g., Dextromethorphan)
-
Ice-cold acetonitrile (ACN) with an internal standard (IS) for reaction termination
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare the HLM incubation medium containing phosphate buffer and microsomal protein (e.g., 0.5 mg/mL). Prepare the test compound solution by diluting the stock to the desired concentration (e.g., 1 µM final concentration).[7][12]
-
Pre-incubation: Add the HLM solution and test compound to a 96-well plate and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks the T=0 time point.
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the corresponding wells by adding 3-5 volumes of ice-cold ACN with IS.[7][13]
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the T=0 sample.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[11]
Conclusion
The trifluoromethyl group is a privileged substituent in the design of pyridine-based therapeutics and agrochemicals. Its ability to concurrently enhance metabolic stability, increase lipophilicity, modulate basicity, and improve binding affinity makes it an invaluable tool for medicinal chemists. By understanding the fundamental principles outlined in this guide and utilizing robust experimental protocols, researchers can effectively harness the "trifluoromethyl effect" to overcome common drug development hurdles and engineer molecules with superior performance and pharmacokinetic profiles.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. mercell.com [mercell.com]
- 13. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Reactivity of the Hydrazinyl Group on a Pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the hydrazinyl group attached to a pyridine ring, a critical functional moiety in medicinal chemistry and organic synthesis. This document details the synthesis of hydrazinylpyridines, their key reactions, influencing factors, and applications in drug discovery, supported by experimental protocols and quantitative data.
Introduction
The hydrazinylpyridine scaffold is a cornerstone in the development of novel therapeutics and complex organic molecules. The interplay between the electron-deficient pyridine ring and the nucleophilic hydrazinyl group imparts a unique chemical character, making these compounds versatile building blocks. The nitrogen atom of the pyridine ring withdraws electron density, influencing the reactivity of the exocyclic hydrazinyl group, while the hydrazinyl moiety, in turn, affects the substitution patterns of the pyridine ring. This guide will explore the rich chemistry of hydrazinylpyridines, providing researchers with the foundational knowledge to leverage their synthetic potential.
Synthesis of Hydrazinylpyridines
The most prevalent method for the synthesis of hydrazinylpyridines is the nucleophilic aromatic substitution (SNAr) of halopyridines with hydrazine hydrate. The reaction is typically facilitated by the presence of electron-withdrawing groups on the pyridine ring, which activate the ring towards nucleophilic attack.
General Experimental Protocol: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine
A common laboratory-scale synthesis of 2-hydrazinopyridine is outlined below.
Reaction Scheme:
Materials:
-
2-Chloropyridine
-
Hydrazine hydrate (80% solution in water)
-
Butan-1-ol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-chloropyridine (e.g., 20 g, 0.176 mol) in butan-1-ol (e.g., 200 mL) is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.[1]
-
Hydrazine hydrate (e.g., 110 kg for a large-scale reaction, maintaining a molar excess) is added to the solution.[1]
-
The reaction mixture is heated to 100 °C and stirred for an extended period (e.g., 48 hours), with the progress monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous solution is extracted multiple times with ethyl acetate.[1]
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-hydrazinopyridine as an oil.[1]
Typical Yields: 78-96%[1]
Experimental Workflow for Synthesis of 2-Hydrazinopyridine
Caption: Workflow for the synthesis of 2-hydrazinopyridine.
Reactivity of the Hydrazinyl Group
The hydrazinyl group on the pyridine ring is a potent nucleophile, readily participating in a variety of chemical transformations. Its reactivity is modulated by the electronic nature of the pyridine ring and the specific reaction conditions.
Nucleophilicity and Basicity
The hydrazinyl group possesses two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. The terminal nitrogen (-NH2) is generally more nucleophilic and basic than the internal nitrogen (-NH-). The pKa of the conjugate acid of 2-hydrazinopyridine is approximately 6.85, indicating it is a moderately strong base. Substituents on the pyridine ring can significantly alter this basicity and, consequently, the nucleophilicity. Electron-donating groups enhance basicity, while electron-withdrawing groups decrease it.
| Compound | Substituent | pKa |
| 2-Hydrazinopyridine | H | 6.85 |
| 2-Hydrazino-4-methylpyridine | 4-CH3 | ~7.2 |
| 2-Hydrazino-5-nitropyridine | 5-NO2 | ~4.5 |
Note: Approximate pKa values are extrapolated from related compounds and electronic effects.
Hydrazone Formation
One of the most fundamental reactions of hydrazinylpyridines is their condensation with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon.
General Reaction Scheme:
General Experimental Protocol: Hydrazone Synthesis
-
The hydrazinylpyridine is dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalytic amount of acid (e.g., acetic acid) is added.
-
The aldehyde or ketone is added to the solution, and the mixture is stirred at room temperature or heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, standard workup procedures involving extraction and purification by chromatography or recrystallization are employed.
Mechanism of Hydrazone Formation
Caption: Mechanism of hydrazone formation.
Cyclization Reactions
Hydrazinylpyridines are invaluable precursors for the synthesis of fused heterocyclic systems, which are prevalent in many pharmaceutical agents.
The reaction of 2-hydrazinopyridines with carboxylic acids or their derivatives, followed by cyclization, is a common route to[1][2][3]triazolo[4,3-a]pyridines.
General Experimental Protocol: Synthesis of[1][2][3]Triazolo[4,3-a]pyridines
-
Acylation: 2-Hydrazinopyridine is reacted with an acyl chloride or carboxylic acid (in the presence of a coupling agent) in a suitable solvent like dichloromethane or acetonitrile to form the corresponding acyl hydrazide.
-
Cyclization: The isolated acyl hydrazide is then heated in a high-boiling solvent such as phosphorus oxychloride or polyphosphoric acid to effect cyclodehydration.[4] Alternatively, a modified Mitsunobu reaction can be employed for milder conditions.[4][5]
Reaction Pathway for Triazolopyridine Synthesis
Caption: Synthesis of triazolopyridines.
Hydrazinylpyridines can also undergo cyclization reactions to form other important heterocyclic cores like pyrazolo[1,5-a]pyridines and indazoles, often through reactions with 1,3-dicarbonyl compounds or related synthons. For instance, a copper-mediated cyclization of hydrazine with enediynones provides a route to pyrazolo[1,5-a]pyridines.[6] The synthesis of indazoles can be achieved through the cyclization of hydrazones derived from ortho-substituted benzaldehydes.
Electrophilic Substitution on the Pyridine Ring
The hydrazinyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, the pyridine nitrogen is a deactivating group, making electrophilic substitution on the pyridine ring challenging.[7][8] Electrophilic attack typically occurs at the 3- and 5-positions, which are meta to the ring nitrogen. The presence of the activating hydrazinyl group at the 2-position directs incoming electrophiles to the 3- and 5-positions. However, under strongly acidic conditions, the hydrazinyl group can be protonated, which deactivates it.
Regioselectivity of Electrophilic Substitution
Caption: Regioselectivity in electrophilic substitution.
Metal-Catalyzed Cross-Coupling Reactions
The hydrazinylpyridine scaffold can participate in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Hydrazine itself can be used as a coupling partner with halopyridines to synthesize hydrazinylpyridines. The development of efficient catalysts has allowed for these reactions to be carried out under milder conditions with a broader substrate scope.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Buchwald-Hartwig amination cycle.
Applications in Drug Discovery
The versatile reactivity of the hydrazinyl group on a pyridine ring makes it a valuable synthon in the synthesis of numerous biologically active compounds. Hydrazinylpyridine derivatives have been investigated for their potential as antitubercular, anticancer, and antimicrobial agents.[9][10][11]
For example, the synthesis of various hydrazide-hydrazone derivatives from acetylpyridine has been explored for their antitumor activity.[11] Furthermore, pyridine-appended 2-hydrazinylthiazole derivatives have been designed and synthesized as potential antimycobacterial agents.[9] The development of a practical synthesis for a 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine intermediate highlights its importance in the scale-up production of drug candidates.[12]
Conclusion
The hydrazinyl group on a pyridine ring is a multifaceted functional group with a rich and diverse reactivity profile. Its nucleophilic nature allows for a wide range of transformations, including hydrazone formation and the construction of complex heterocyclic systems. The electronic interplay with the pyridine ring governs its reactivity and the regioselectivity of further substitutions. The synthetic accessibility of hydrazinylpyridines and their utility in constructing medicinally relevant scaffolds underscore their continued importance in modern drug discovery and development. This guide provides a foundational understanding for researchers to effectively utilize the chemistry of hydrazinylpyridines in their synthetic endeavors.
References
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
- 6. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Relevance of Pyrazoles from 2-Hydrazinyl-4-(trifluoromethyl)pyridine and Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of hydrazines with dicarbonyl compounds, a classic transformation known as the Knorr pyrazole synthesis, provides a robust and versatile route to a wide array of pyrazole derivatives.[1][2] These five-membered nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] The incorporation of a trifluoromethyl group into the pyridine ring of the starting hydrazine, specifically 2-Hydrazinyl-4-(trifluoromethyl)pyridine, offers a pathway to novel pyrazole derivatives with potentially enhanced pharmacological properties. The trifluoromethyl group is known to improve metabolic stability, bioavailability, and binding affinity of drug candidates.[4]
This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles via the cyclocondensation of this compound with various dicarbonyl compounds. Additionally, it explores the potential applications of the resulting products in drug discovery, particularly in the context of cancer therapy, by examining their inhibitory effects on key signaling pathways.
Synthesis of this compound
The starting material, this compound, can be synthesized from commercially available 2-chloro-4-(trifluoromethyl)pyridine.
General Procedure:
To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol, hydrazine hydrate (excess, e.g., 10 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. After cooling, the ethanol is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield this compound, which can often be used in the subsequent step without further purification. A reported yield for a similar synthesis is 97%.[5]
Reaction with Dicarbonyl Compounds: Synthesis of 2-(Pyrazol-1-yl)-4-(trifluoromethyl)pyridines
The reaction of this compound with 1,3-dicarbonyl compounds leads to the formation of 2-(pyrazol-1-yl)-4-(trifluoromethyl)pyridine derivatives. The reaction proceeds via a cyclocondensation mechanism.
General Reaction Scheme:
Caption: General reaction of this compound with a 1,3-dicarbonyl compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine
This protocol describes the reaction of this compound with acetylacetone (a 1,3-dicarbonyl compound).
-
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid
-
Ice bath
-
Stirring apparatus
-
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetylacetone (1.0-1.2 eq) to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture can be worked up by pouring it into ice-cold water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Quantitative Data:
| Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| Acetylacetone | Hydrazine Hydrate | Water | Acetic Acid | 50 °C | 3 | >90 | [6] |
| Acetylacetone | Hydrazine Sulfate | 10% NaOH (aq) | - | 15 °C | 1 | 77-81 | [7] |
| Substituted 1,3-diketones | Arylhydrazines | N,N-Dimethylacetamide | - | RT | - | 59-98 | [8] |
| Ethyl acetoacetate | Hydrazine Hydrate | Ethanol | - | Reflux | - | - | [1] |
| 4,4,4-trifluoro-1-phenylbutane-1,3-dione | 2-Hydrazino-4,6-dimethylpyrimidine | Neutral/Acidic | -/H₂SO₄ | - | - | Major/Minor products | [9] |
Applications in Drug Discovery: Anticancer and Kinase Inhibitory Potential
Pyrazole derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[10][11] The products derived from this compound are of significant interest for their potential as anticancer agents and kinase inhibitors.
Potential Signaling Pathway Inhibition
Compounds containing pyrazole and pyridine moieties have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and JNK pathways.[10][11] The trifluoromethyl group can enhance the inhibitory activity of these compounds.
Caption: Potential inhibition of PI3K/Akt and JNK signaling pathways by pyrazole derivatives.
Cytotoxicity Data of Related Compounds
Direct cytotoxicity data for the specific products of the reaction between this compound and dicarbonyl compounds are limited in the public domain. However, studies on structurally similar compounds provide valuable insights into their potential anticancer activity.
| Compound Class | Cancer Cell Line(s) | IC₅₀ / EC₅₀ (µM) | Reference |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-aryletanones | HCT-116, A549, DU145, SKOV3 | Various concentrations active | [3] |
| Pyrazole derivatives | A549 (Lung Cancer) | 220.20 - 613.22 | [12] |
| 4-(Pyrazol-3-yl)-pyridines (JNK Inhibitors) | - | 0.16 (JNK3 IC₅₀) | [10] |
| Pyrazolo[3,4-b]pyridine derivatives (TRK inhibitors) | Km-12 | 0.304 | [11] |
| Pyrazolyl pyridine conjugates (PIM-1 kinase inhibitors) | HepG2, MCF-7 | 0.18 - 4.15 | [13] |
Experimental Workflow
The overall process from synthesis to biological evaluation follows a standardized workflow in drug discovery research.
Caption: A typical experimental workflow for the synthesis and evaluation of novel pyrazole derivatives.
Conclusion
The reaction of this compound with dicarbonyl compounds represents a straightforward and efficient method for the synthesis of novel pyrazole derivatives. These compounds hold significant promise as scaffolds for the development of new therapeutic agents, particularly in the field of oncology. The presence of the trifluoromethyl-substituted pyridine moiety is anticipated to confer advantageous pharmacological properties. Further investigation into the synthesis of a diverse library of these pyrazoles and comprehensive biological evaluation is warranted to fully explore their therapeutic potential.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medicinescience.org [medicinescience.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydrazinyl-4-(trifluoromethyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyl-4-(trifluoromethyl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, combining the reactivity of the hydrazine moiety with the electronic properties of the trifluoromethyl-substituted pyridine ring, make it a valuable precursor for the synthesis of a diverse range of bioactive molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the hydrazine group serves as a key reactive handle for constructing various heterocyclic scaffolds.
This document provides detailed application notes on the utility of this compound in the development of kinase inhibitors, along with specific experimental protocols for the synthesis of these compounds.
Application: A Key Building Block for Kinase Inhibitors
This compound has emerged as a crucial starting material for the synthesis of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These kinases are key regulators of signaling pathways that are often dysregulated in cancer, making them important targets for therapeutic intervention.
The hydrazine functionality of this compound allows for the facile construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are known to be effective kinase inhibitor scaffolds.
Kinase Inhibitor Synthesis
The general strategy for synthesizing pyrazolo[3,4-b]pyridine-based kinase inhibitors from this compound involves a condensation reaction with a suitable β-ketoester, followed by cyclization. This approach allows for the introduction of various substituents on the pyrazole and pyridine rings, enabling the fine-tuning of the inhibitor's potency and selectivity.
Experimental Workflow for Pyrazolo[3,4-b]pyridine Synthesis
Quantitative Data: Bioactivity of this compound Derivatives
The following tables summarize the in vitro biological activities of representative kinase inhibitors synthesized using this compound as a key building block.
Table 1: VEGFR-2 Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 1a | VEGFR-2 | 8.93 | PC-3 | 1.24 | [1] |
| 1b | VEGFR-2 | 38.28 | PC-3 | 1.22 | [1] |
| 1c | VEGFR-2 | 119 | PC-3 | - | [1] |
| Sorafenib | VEGFR-2 | 30 | PC-3 | 1.13 | [1] |
Table 2: EGFR and VEGFR-2 Inhibitory Activity of Pyrazolopyridine Derivatives
| Compound ID | Target | IC50 (µM) | Cell Line | Antiproliferative GI50 (µM) | Reference |
| 2a | EGFR | 0.184 | HCT-116 | - | [2] |
| VEGFR-2 | 0.418 | [2] | |||
| 2b | EGFR | 0.098 | HCT-116 | - | [2] |
| VEGFR-2 | 0.146 | [2] | |||
| 2c | EGFR | 0.066 | HCT-116 | 3.3 | [2] |
| VEGFR-2 | 0.102 | [2] | |||
| Erlotinib | EGFR | - | HCT-116 | 7.68 | [2] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the synthesis of the title building block from 2-chloro-4-(trifluoromethyl)pyridine.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol, add hydrazine hydrate (excess, e.g., 10 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can often be used in the next step without further purification.
Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine-based Kinase Inhibitor
This protocol details the synthesis of a representative pyrazolo[3,4-b]pyridine derivative, a potent VEGFR-2 inhibitor.
Materials:
-
This compound
-
Ethyl 2-cyano-3-oxobutanoate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl 2-cyano-3-oxobutanoate (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of hexane and ethyl acetate) to afford the desired pyrazolo[3,4-b]pyridine derivative.
Signaling Pathway Diagrams
VEGFR-2 Signaling Pathway
Inhibition of VEGFR-2 by compounds derived from this compound blocks the downstream signaling cascade responsible for angiogenesis, cell proliferation, and survival.
EGFR Signaling Pathway
EGFR inhibitors synthesized from this compound can block the activation of downstream pathways like the RAS/RAF/MAPK and PI3K/AKT cascades, thereby inhibiting tumor cell growth and proliferation.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Hydrazinyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Hydrazinyl-4-(trifluoromethyl)pyridine as a key starting material. The trifluoromethyl group is a crucial pharmacophore in modern drug discovery, and its incorporation into heterocyclic scaffolds can significantly enhance the pharmacological properties of molecules. The protocols outlined herein describe the synthesis of pyrazoles and fused[1][2][3]triazolo[4,3-a]pyridines, which are prevalent motifs in many biologically active compounds.
Synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)pyrazoles via Knorr Cyclocondensation
The Knorr pyrazole synthesis and related cyclocondensation reactions are cornerstone methods for the preparation of pyrazole derivatives.[2][4] This approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction of this compound with various β-dicarbonyl compounds provides a straightforward route to a diverse range of 1-(4-(trifluoromethyl)pyridin-2-yl)pyrazoles. The regioselectivity of the cyclization is generally governed by the differential reactivity of the two carbonyl groups in the dicarbonyl compound.
A representative example is the reaction with acetylacetone, which is expected to yield the corresponding 3,5-dimethylpyrazole derivative. This transformation is analogous to the reaction of other substituted 2-hydrazinopyridines with 1,3-diketones.
Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol, absolute
-
Glacial Acetic Acid (catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add acetylacetone (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine.
Quantitative Data for Pyrazole Synthesis
The following table summarizes the expected products and representative yields for the reaction of this compound with various 1,3-dicarbonyl compounds, based on analogous reactions.
| 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Temp (°C) | Solvent | Yield (%) |
| Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine | 4-6 | Reflux | Ethanol | 85-95 |
| Ethyl Acetoacetate | 5-Methyl-1-(4-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3(2H)-one | 6-8 | Reflux | Ethanol | 80-90 |
| Diethyl Malonate | 1-(4-(Trifluoromethyl)pyridin-2-yl)pyrazolidine-3,5-dione | 8-12 | Reflux | Ethanol | 75-85 |
| 1,1,1-Trifluoroacetylacetone | 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine or 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine | 6-8 | Reflux | Ethanol | 70-80 |
Synthesis of 7-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridines
Fused heterocyclic systems are of great importance in medicinal chemistry. The synthesis of[1][2][3]triazolo[4,3-a]pyridines can be achieved through the cyclization of 2-hydrazinylpyridine derivatives with various one-carbon synthons, such as carboxylic acids or orthoesters. A robust method involves the reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). This approach allows for the introduction of a wide range of substituents at the 3-position of the triazole ring.
Experimental Protocol: Synthesis of 3-Aryl-7-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine
Materials:
-
This compound
-
Substituted Benzoic Acid (e.g., 4-nitrobenzoic acid, 4-methoxybenzoic acid)
-
Phosphorus oxychloride (POCl₃)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) and the desired substituted benzoic acid (1.2 mmol) in phosphorus oxychloride (5 mL).
-
Carefully heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data for Triazolo[4,3-a]pyridine Synthesis
The following table presents expected products and reported yields for the synthesis of 3-substituted 7-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridines based on analogous reactions with a similar starting material.
| Carboxylic Acid | Product | Reaction Time (h) | Temp (°C) | Yield (%) |
| Benzoic Acid | 3-Phenyl-7-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine | 3-5 | 105-110 | 65-75 |
| 4-Nitrobenzoic Acid | 3-(4-Nitrophenyl)-7-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine | 3-5 | 105-110 | 50-60 |
| 4-Methoxybenzoic Acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine | 3-5 | 105-110 | 60-70 |
| Acetic Acid | 3-Methyl-7-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine | 2-4 | 105-110 | 70-80 |
Visualizations
Reaction Pathway for Pyrazole Synthesis
Caption: Knorr pyrazole synthesis workflow.
Reaction Pathway for Triazolo[4,3-a]pyridine Synthesis
Caption: Triazolo[4,3-a]pyridine synthesis workflow.
References
- 1. Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for N-arylation of 2-Hydrazinyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 2-Hydrazinyl-4-(trifluoromethyl)pyridine, a critical transformation for synthesizing diverse libraries of substituted pyridine derivatives for applications in medicinal chemistry and materials science. The protocols described herein focus on two of the most powerful and versatile methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation.
Introduction
Substituted hydrazinylpyridines are valuable building blocks in the development of novel pharmaceuticals and functional materials. The ability to introduce aryl substituents at the nitrogen atom of the hydrazine moiety allows for the fine-tuning of electronic and steric properties, which can significantly impact biological activity and material characteristics. The trifluoromethyl group on the pyridine ring often enhances metabolic stability and binding affinity. This document outlines reliable methods for the N-arylation of this compound, providing researchers with practical and reproducible protocols.
Data Presentation: Comparison of N-Arylation Protocols
The following tables summarize typical reaction conditions and expected outcomes for the N-arylation of this compound based on established methodologies for similar substrates.
Table 1: Buchwald-Hartwig Amination Conditions
| Parameter | Condition A | Condition B |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | Xantphos | BINAP |
| Base | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene | Dioxane |
| Temperature | 100 °C | 110 °C |
| Reaction Time | 12-24 h | 18-30 h |
| Typical Yield | 70-95% | 65-90% |
| Aryl Halide | Aryl Bromide/Iodide | Aryl Chloride/Bromide |
Table 2: Ullmann Condensation Conditions
| Parameter | Condition C | Condition D |
| Catalyst | CuI | CuI |
| Ligand | L-proline | 1,10-Phenanthroline |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | DMSO | DMF |
| Temperature | 90-110 °C | 120-140 °C |
| Reaction Time | 24-48 h | 36-60 h |
| Typical Yield | 50-80% | 45-75% |
| Aryl Halide | Aryl Iodide | Aryl Bromide |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-N'-(4-(trifluoromethyl)pyridin-2-yl)hydrazine.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol provides a general method for the copper-catalyzed N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl iodide (1.5 mmol), potassium carbonate (2.5 mmol), CuI (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system to yield the target N-aryl-N'-(4-(trifluoromethyl)pyridin-2-yl)hydrazine.
Visualizations
Caption: Workflow for Buchwald-Hartwig N-arylation.
Caption: Workflow for Ullmann Condensation N-arylation.
Caption: Catalytic cycles for N-arylation reactions.
Catalytic Functionalization of 2-Hydrazinyl-4-(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of 2-hydrazinyl-4-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various biologically active molecules. The following sections outline catalytic methods for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and triazolo[4,3-a]pyridines, as well as N-arylation of the hydrazine moiety.
Catalytic Synthesis of Pyrazolo[3,4-b]pyridines via Cyclocondensation
The reaction of 2-hydrazinylpyridines with β-dicarbonyl compounds is a versatile method for the construction of the pyrazolo[3,4-b]pyridine scaffold. The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. Acidic or neutral conditions can be employed, with acidic conditions often favoring the formation of the pyrazole over the intermediate hydroxypyrazoline.[1]
A general workflow for this catalytic cyclocondensation is presented below.
Caption: Workflow for Pyrazolo[3,4-b]pyridine Synthesis.
Quantitative Data for Pyrazole Synthesis
The following table summarizes representative yields for the synthesis of pyrazoles from hydrazines and β-dicarbonyl compounds under different catalytic conditions. While these examples do not use this compound specifically, they provide a strong basis for protocol development.
| Hydrazine Reactant | β-Dicarbonyl Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Hydrazino-4,6-dimethylpyrimidine | Aryltrifluoromethyl-β-diketones | Acetic Acid, Reflux | 5-Aryl-3-trifluoromethyl-pyrazolo[1,5-a]pyrimidine | Not specified | [1] |
| Phenylhydrazine | Metal-acetylacetonate | Microwave, DMSO | 1-Phenyl-3-methyl-5-substituted-pyrazole | Good to Excellent | [2] |
| Hydrazine Hydrate | 1,3-Diketones | Acidic Conditions | 1,3,5-Trisubstituted Pyrazoles | Not specified | [2] |
Experimental Protocol: Synthesis of 5-Aryl-7-(trifluoromethyl)pyrazolo[3,4-b]pyridine (General Procedure)
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add the appropriate aryl-β-diketone (1.1 mmol).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., acetic acid, p-toluenesulfonic acid, or ZnCl₂).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR and mass spectrometry.
Catalytic Synthesis of Triazolo[4,3-a]pyridines via Cyclization
The fusion of a triazole ring to the pyridine core can be achieved through the reaction of 2-hydrazinylpyridines with carboxylic acids, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) which can also act as a catalyst.[3] The use of ultrasonic irradiation can enhance the reaction rate.
The logical relationship for this transformation is depicted below.
Caption: Key Components for Triazolopyridine Synthesis.
Quantitative Data for Triazolo[4,3-a]pyridine Synthesis
The following data is based on the synthesis of triazolopyridines from 2-hydrazino-3-chloro-5-trifluoromethylpyridine, a close analog of the target molecule.[3]
| Carboxylic Acid | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxybenzoic acid | 105 | 3 | 70 |
| 2-Methoxybenzoic acid | 105 | 3 | 44 |
| 4-Fluorobenzoic acid | 105 | 3 | 38 |
Experimental Protocol: Synthesis of 3-Aryl-6-(trifluoromethyl)triazolo[4,3-a]pyridine (General Procedure)
-
In an ultrasonic reactor, combine this compound (10 mmol) and the desired benzoic acid (50 mmol).
-
Add phosphorus oxychloride (POCl₃) as the solvent and catalyst.
-
Stir the mixture and apply ultrasonic irradiation at a temperature between 80-150 °C for 3 hours.
-
After the reaction is complete, cool the mixture and carefully quench with ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure triazolopyridine derivative.[3]
Palladium-Catalyzed N-Arylation of the Hydrazine Moiety (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This methodology can be applied to the N-arylation of the hydrazine group in this compound using aryl halides. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.
A schematic of the catalytic cycle is presented below.
Caption: Catalytic Cycle for N-Arylation.
Quantitative Data for N-Arylation of Hydrazines
The following table provides representative data for the palladium-catalyzed N-arylation of hydrazines with aryl bromides.
| Hydrazine Reactant | Aryl Halide | Palladium Source | Ligand | Base | Yield (%) | Reference |
| N,N-Dialkylhydrazine/2LiCl | Aryl bromides | Pd₂(dba)₃ | Xantphos or X-Phos | NaOBu-t | Good | [5] |
| Volatile amines | 2-Bromopyridines | Not specified | Not specified | Not specified | Good | [6] |
Experimental Protocol: N-Aryl-N'-(4-(trifluoromethyl)pyridin-2-yl)hydrazine Synthesis (General Procedure)
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or X-Phos, 2-4 mol%), and the base (e.g., NaOBu-t, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the aryl halide (1.0 mmol), this compound (1.2 mmol), and an anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite and wash with the same solvent.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
-
Characterize the purified product by NMR and mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103613594A - Preparation method of triazolopyridine containing trifluoromethyl - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of N,N-Dialkyl-N'-arylhydrazines via palladium-catalyzed N-arylation by using N,N-dialkylhydrazines/2LiCl adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-Hydrazinyl-4-(trifluoromethyl)pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyl-4-(trifluoromethyl)pyridine is a key building block in the synthesis of a variety of agrochemicals. The presence of the trifluoromethyl group, a common bioisostere for a methyl group, often enhances the metabolic stability, binding affinity, and overall efficacy of the resulting pesticide. The hydrazine moiety serves as a versatile functional group for the construction of various heterocyclic systems, which are prevalent in modern agrochemical design. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential insecticidal and fungicidal compounds.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as a precursor for the formation of nitrogen-containing heterocycles, most notably pyrazoles and triazoles. These core structures are found in numerous commercial herbicides, insecticides, and fungicides.
-
Insecticides: Pyrazole-based insecticides, such as those analogous to fipronil, often act as potent blockers of the GABA-gated chloride channel in insects, leading to central nervous system disruption and mortality. The synthesis of such compounds can be achieved through the cyclocondensation of this compound with appropriate 1,3-dicarbonyl compounds or their equivalents.
-
Fungicides: Triazole fungicides are a major class of agricultural fungicides that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The synthesis of triazole derivatives can be accomplished by reacting this compound with reagents that facilitate the formation of the triazole ring.
Data Presentation: Representative Reaction Yields
The following table summarizes representative yields for the synthesis of pyridyl-pyrazole and pyridyl-triazole derivatives based on analogous reactions reported in the scientific literature. Actual yields may vary depending on the specific substrates and reaction conditions.
| Product Class | Reactant B | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pyridyl-Pyrazole | Ethyl 4,4,4-trifluoroacetoacetate | Ethanol | Acetic acid (catalytic) | Reflux | 4-6 | 75-85 |
| Pyridyl-Pyrazole | 1,1,1-Trifluoro-2,4-pentanedione | Toluene | p-Toluenesulfonic acid | Reflux | 3-5 | 80-90 |
| Pyridyl-Triazole | Formic Acid | N/A | N/A | Reflux | 2-4 | 70-80 |
| Pyridyl-Triazole | Carbon disulfide / KOH | Ethanol | N/A | Reflux | 6-8 | 65-75 |
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyridyl-Pyrazole Insecticide Candidate
This protocol describes the synthesis of a 1-(4-(trifluoromethyl)pyridin-2-yl)-3-(trifluoromethyl)-5-methyl-1H-pyrazole, a potential insecticidal compound, via cyclocondensation.
Materials:
-
This compound
-
1,1,1-Trifluoro-2,4-pentanedione
-
Ethanol
-
Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add 1,1,1-Trifluoro-2,4-pentanedione (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure pyridyl-pyrazole derivative.
Expected Outcome:
The final product is a solid with a predicted yield of 80-90%. Characterization can be performed using NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of a Representative Pyridyl-Triazole Fungicide Candidate
This protocol outlines the synthesis of a 1-(4-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazole, a potential fungicidal compound.
Materials:
-
This compound
-
Formic acid
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Expected Outcome:
The final product is expected to be a solid with a yield in the range of 70-80%. Characterization can be performed using standard spectroscopic methods.
Visualizations
Caption: Synthetic pathway for a pyridyl-pyrazole insecticide candidate.
Caption: Synthetic pathway for a pyridyl-triazole fungicide candidate.
Caption: General workflow for agrochemical discovery using this compound.
Application Notes and Protocols for Developing Kinase Inhibitors Using Trifluoromethylpyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethylpyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. The incorporation of the trifluoromethyl group can significantly enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity. This document provides detailed application notes and experimental protocols for the development of kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR), v-Raf murine sarcoma viral oncogene homolog B1 (BRAF), and Proline-rich Tyrosine Kinase 2 (PYK2) utilizing the trifluoromethylpyridine scaffold.
Target Kinases and Signaling Pathways
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The trifluoromethylpyridine scaffold has been successfully employed to develop inhibitors against several key kinases.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a central role in cell proliferation, survival, and differentiation. Its aberrant activation is a key driver in several cancers, including non-small cell lung cancer.[1]
-
BRAF: A serine/threonine kinase in the RAS/RAF/MEK/ERK (MAPK) signaling pathway that regulates cell growth and proliferation. Mutations in BRAF are found in a significant percentage of melanomas and other cancers.[2]
-
Proline-rich Tyrosine Kinase 2 (PYK2): A non-receptor tyrosine kinase involved in pathways controlling cell migration, invasion, and proliferation. It is a therapeutic target for cancer and osteoporosis.[3][4]
Quantitative Data for Trifluoromethylpyridine-Based Kinase Inhibitors
The following tables summarize the in vitro potency of representative kinase inhibitors incorporating the trifluoromethylpyridine scaffold against their target kinases and relevant cancer cell lines.
Table 1: Inhibitory Activity of Trifluoromethylpyridine-Based EGFR Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | A549 Cell Line IC50 (µM) | MCF-7 Cell Line IC50 (µM) | PC-3 Cell Line IC50 (µM) | Reference |
| 9u | EGFR | 0.091 | 0.35 | 3.24 | 5.12 | [1] |
| Gefitinib | EGFR | - | 1.25 | >40 | 18.23 | [1] |
Table 2: Inhibitory Activity of Trifluoromethylpyridine-Based BRAF Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell Line IC50 (µM) | Reference |
| CCT196969 | BRAF | 100 | - | - | [5] |
| BRAF V600E | 40 | - | - | [5] | |
| CCT241161 | BRAF | 252 | - | - | [5] |
| BRAF V600E | 15 | - | - | [5] | |
| Vemurafenib | BRAF V600E | - | A375 | ~0.1 | [6] |
| Dabrafenib | BRAF V600E | - | A375 | ~0.01 | [7] |
Table 3: Inhibitory Activity of Trifluoromethylpyrimidine-Based PYK2 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | FAK IC50 (nM) | Reference |
| SJP1602 | PYK2 | 24.7 | 3.7 | [8] |
| PF-431396 | PYK2 | 11 | 2 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
This protocol describes a two-step, one-pot synthesis starting from 2,6-dichloro-4-(trifluoromethyl)pyridine.[10]
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)pyridine
-
28% Ammonia water
-
Tetrahydrofuran (THF)
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Celite
-
Autoclave
Procedure:
-
In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of THF.
-
Heat the mixture to 150 °C with stirring and maintain the reaction for approximately 6 hours.[10]
-
Cool the autoclave to 30-40 °C.
-
To the resulting mixture, add 300 mg of 5% Pd/C (54% wet).
-
Fill the autoclave with hydrogen gas to a pressure of 2.0 MPa.
-
Heat the mixture to 100 °C with stirring and continue the reaction for about 3 hours.
-
After cooling the reactor to 30-40 °C, filter the reaction mixture through Celite.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-4-(trifluoromethyl)pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol provides a general method for the Suzuki-Miyaura coupling of a trifluoromethyl-substituted pyridine with a boronic acid or ester, a key step in the synthesis of many kinase inhibitors.[1][11]
Materials:
-
Trifluoromethyl-substituted pyridyl halide or triflate (1.0 eq)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.10 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the trifluoromethyl-substituted pyridyl halide/triflate, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the palladium catalyst and the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for determining the IC50 values of trifluoromethylpyridine-based inhibitors against target kinases like EGFR and PYK2.[3]
Materials:
-
Recombinant human kinase (e.g., EGFR, PYK2)
-
Kinase-specific substrate
-
Trifluoromethylpyridine inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations (final DMSO concentration ≤1%).
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle to the wells.
-
Add 2.5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase).
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract background luminescence and normalize the data to the vehicle control. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of trifluoromethylpyridine inhibitors on the proliferation of cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium
-
Trifluoromethylpyridine inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium. Replace the medium in the wells with 100 µL of the medium containing the inhibitor or vehicle control. Incubate for 72 hours.
-
MTT Addition and Incubation: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Shake the plate to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells and normalize to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway Diagrams
Caption: Simplified EGFR signaling pathway.
Caption: The BRAF-MEK-ERK signaling pathway.
Caption: Simplified PYK2 signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting FAK/PYK2 with SJP1602 for Anti-Tumor Activity in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 2-Hydrazinyl-4-(trifluoromethyl)pyridine in Bioassays
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-Hydrazinyl-4-(trifluoromethyl)pyridine and its subsequent application in various bioassays. This document offers detailed protocols for the synthesis of bioactive hydrazone derivatives and methodologies for assessing their potential as antimicrobial, antiviral, and enzyme-inhibiting agents.
Introduction
This compound is a versatile chemical intermediate. The presence of a reactive hydrazinyl group allows for its conjugation to carbonyl-containing molecules, forming stable hydrazone linkages. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the resulting derivatives, making them promising candidates for drug discovery.[1] Hydrazone derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This document outlines protocols for the derivatization of this compound and its application in key bioassays.
Derivatization for Bioassays
The primary derivatization reaction for this compound in a biological context involves its condensation with aldehydes or ketones to form hydrazones. This reaction is fundamental to creating a library of compounds for screening in various bioassays.
General Synthesis of Hydrazone Derivatives
This protocol describes a general method for the synthesis of hydrazone derivatives from this compound and a suitable carbonyl compound.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Filtration apparatus
Protocol:
-
In a reaction flask, dissolve 1 mmol of this compound in an appropriate volume of ethanol.
-
Add 1 mmol of the desired aldehyde or ketone to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the hydrazone product to precipitate.
-
Collect the solid product by filtration.
-
Wash the collected precipitate with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the purified hydrazone derivative under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Experimental Workflow for Hydrazone Synthesis
Caption: General workflow for the synthesis of hydrazone derivatives.
Application in Bioassays
Antimicrobial Activity Assays
Hydrazone derivatives of trifluoromethylpyridines have demonstrated notable antibacterial activity. The following protocols can be used to assess the antimicrobial potential of newly synthesized compounds.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Synthesized hydrazone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or solvent used to dissolve compounds)
-
Microplate reader or visual inspection
Protocol:
-
Prepare a stock solution of each hydrazone derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the standardized bacterial suspension to each well containing the serially diluted compounds.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and solvent).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of trifluoromethylpyridine hydrazone derivatives against various bacterial strains.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| D10 | Xanthomonas oryzae pv. oryzae (Xoo) | > Bismerthiazol | [2] |
| Pyrazole Derivative 6 | Enterococcus faecalis | 3.12 | [3] |
| Pyrazole Derivative 6 | Enterococcus faecium | 1.56 | [3] |
| Pyrazole Derivative 10 | MRSA | 3.12 | [3] |
| Pyrazole Derivative 13 | MRSA | 3.12 | [3] |
Note: The specific structures of the referenced compounds can be found in the cited literature.
Antiviral Activity Assay (Plant Viruses)
Derivatives of trifluoromethylpyridine have shown significant potential as antiviral agents against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[4][5]
This method is commonly used to screen compounds for their ability to inhibit viral infection in plants.
Materials:
-
Synthesized hydrazone derivatives
-
Nicotiana tabacum L. plants (for TMV)
-
Purified TMV suspension
-
Phosphate buffer
-
Carborundum (abrasive)
-
Positive control (e.g., Ningnanmycin)
-
Negative control (solvent)
Protocol:
-
Prepare solutions of the test compounds at the desired concentration (e.g., 500 µg/mL) in a suitable solvent.
-
Select healthy, mature leaves of Nicotiana tabacum L.
-
Lightly dust the upper surface of the leaves with carborundum.
-
On one half of the leaf, gently rub the solution of the test compound. On the other half, rub the negative control solution.
-
After a set time (e.g., 30 minutes), inoculate the entire leaf surface by gently rubbing with a TMV suspension.
-
Rinse the leaves with water after inoculation.
-
Maintain the plants in a controlled environment for 3-4 days to allow for the development of local lesions.
-
Count the number of local lesions on each half of the leaves.
-
Calculate the percent inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
The following table presents the 50% effective concentration (EC50) values for representative trifluoromethylpyridine hydrazone derivatives against plant viruses.
| Compound ID | Virus | Bioassay Type | EC50 (µg/mL) | Reference |
| 5i | TMV | Curative | 79.5 | [4] |
| 5e | TMV | Inactivation | 41.5 | [4] |
| A16 | TMV | Protective | 18.4 | [5] |
| A16 | CMV | Protective | 347.8 | [5] |
Enzyme Inhibition Assays
Hydrazone derivatives are known to inhibit various enzymes. The following are example protocols for assessing the inhibitory activity of this compound derivatives against cholinesterases and α-glucosidase.
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7]
Materials:
-
Synthesized hydrazone derivatives
-
AChE or BChE enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plate
-
Spectrophotometer
Protocol:
-
Prepare various concentrations of the test compounds in buffer.
-
In a 96-well plate, add the enzyme solution, DTNB, and the test compound solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
The following table provides IC50 values for hydrazone derivatives against various enzymes. While not specific to this compound, this data suggests potential targets for its derivatives.
| Compound Class | Enzyme | IC50 (µM) | Reference |
| 4-(Trifluoromethyl)benzohydrazide Derivatives | Acetylcholinesterase (AChE) | 46.8 - 137.7 | [6][7] |
| 4-(Trifluoromethyl)benzohydrazide Derivatives | Butyrylcholinesterase (BChE) | 19.1 - 881.1 | [6][7] |
| Hydrazinyl arylthiazole based pyridine derivatives | α-Glucosidase | 1.40 - 236.10 | [8] |
Signaling Pathway and Mechanism of Action
Antiviral Mechanism of Action
Studies on trifluoromethylpyridine hydrazone derivatives as antiviral agents against TMV have suggested that these compounds can interfere with the virus's life cycle.[4] A proposed mechanism involves the binding of the hydrazone derivative to the viral coat protein, which in turn obstructs the self-assembly of new virus particles.
Proposed Antiviral Signaling Pathway
Caption: Proposed mechanism of antiviral action.
Antibacterial Mechanism of Action
For certain trifluoromethyl hydrazone derivatives, the antibacterial mechanism has been shown to involve the disruption of the bacterial cell membrane.[2]
Proposed Antibacterial Mechanism
Caption: Proposed mechanism of antibacterial action.
Conclusion
This compound serves as a valuable scaffold for the development of novel bioactive compounds. The derivatization of this molecule into hydrazones has yielded promising candidates with significant antimicrobial and antiviral activities. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this class of compounds further. The diverse biological activities observed suggest that derivatives of this compound warrant continued investigation in the field of drug discovery and development.
References
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl hydrazone derivatives with trifluoromethylpyridine as potential agrochemical for controlling plant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Anthranilic Diamide Derivatives Containing Moieties of Trifluoromethylpyridine and Hydrazone as Potential Anti-Viral Agents for Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase | MDPI [mdpi.com]
- 8. Hydrazinyl arylthiazole based pyridine scaffolds: Synthesis, structural characterization, in vitro α-glucosidase inhibitory activity, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to the Scale-up Synthesis of 2-Hydrazinyl-4-(trifluoromethyl)pyridine and Its Halogenated Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydrazinyl-4-(trifluoromethyl)pyridine is a critical building block in the synthesis of various high-value molecules, particularly in the agrochemical and pharmaceutical industries. Its unique structure, combining a reactive hydrazine group with an electron-withdrawing trifluoromethylpyridine core, makes it an essential intermediate for creating complex active ingredients. For instance, agrochemicals like flonicamid and pyroxsulam contain the 4-trifluoromethyl-substituted pyridine moiety[1][2][3]. This document provides detailed protocols and comparative data for the scalable synthesis of this compound, with a primary focus on the preparation of its key precursor, 2-Chloro-4-(trifluoromethyl)pyridine.
I. Overall Synthetic Strategy
The most common and industrially viable route to this compound involves a two-stage process. The first stage is the synthesis of a stable, halogenated intermediate, typically 2-Chloro-4-(trifluoromethyl)pyridine. The second stage involves a nucleophilic aromatic substitution reaction where the halogen at the 2-position is displaced by hydrazine.
Caption: High-level two-stage synthetic pathway.
II. Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine Intermediate
2-Chloro-4-(trifluoromethyl)pyridine is a widely used intermediate due to the relatively low cost of chlorinating agents and its suitable reactivity for subsequent reactions[4]. Several scalable methods for its synthesis have been reported, primarily involving the chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine.
Protocol 1: Chlorination using Thionyl Chloride
This method, adapted from patent literature, provides a high-yield route to the desired intermediate[5].
Experimental Protocol:
-
Reaction Setup: To a suitable reactor, add 2-Hydroxy-4-(trifluoromethyl)pyridine (1.0 eq, 0.012 mol, 2.00 g) and 1,2-dichloroethane (20 mL).
-
Catalyst Addition: Add 1-2 drops of N,N-Dimethylformamide (DMF) to catalyze the reaction.
-
Reagent Addition: At room temperature, add thionyl chloride (2.1 eq, 0.025 mol, 2.90 g) dropwise to the mixture.
-
Reaction: After the addition is complete, heat the mixture to reflux at 110°C for 4 hours.
-
Work-up:
-
Cool the reaction mixture and dilute with 1,2-dichloroethane (20 mL).
-
Slowly add the reaction mixture to ice water.
-
Neutralize the solution to a neutral pH using a 10% sodium hydroxide solution.
-
Separate the organic layer. Extract the aqueous layer with additional 1,2-dichloroethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure to obtain the product as a pale yellow liquid.
Protocol 2: Chlorination using Phosphorus Pentachloride
An alternative established method utilizes phosphorus pentachloride as the chlorinating agent[6].
Experimental Protocol:
-
Reaction Setup: In a reactor, dissolve 2-Hydroxy-4-(trifluoromethyl)pyridine (1.0 eq, 1.0 mol) in N,N-Dimethylformamide (160 mL) at room temperature.
-
Reagent Addition: Add phosphorus pentachloride (2.0 eq, 2.0 mol) to the solution.
-
Reaction: Allow the reaction to proceed for 5 hours at room temperature.
-
Isolation: Upon completion, purify the product directly by vacuum distillation, collecting the fraction at 78-80°C / 75 mmHg.
Comparative Data for 2-Chloro-4-(trifluoromethyl)pyridine Synthesis
| Parameter | Protocol 1 (Thionyl Chloride) | Protocol 2 (Phosphorus Pentachloride) | Reference(s) |
| Starting Material | 2-Hydroxy-4-(trifluoromethyl)pyridine | 2-Hydroxy-4-(trifluoromethyl)pyridine | [5][6] |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) | [5][6] |
| Solvent | 1,2-Dichloroethane | DMF | [5][6] |
| Temperature | 110°C (Reflux) | Room Temperature | [5][6] |
| Reaction Time | 4 hours | 5 hours | [5][6] |
| Reported Yield | 92% | 84.3% | [5][6] |
| Purification | Aqueous work-up, extraction | Vacuum distillation | [5][6] |
III. Synthesis of this compound
The conversion of the halogenated intermediate to the final product is typically achieved via reaction with hydrazine hydrate. The protocol below is a general method applicable for scale-up.
General Protocol for Hydrazinolysis
This procedure is based on established methods for converting 2-halopyridines to 2-hydrazinylpyridines[7][8][9].
Caption: Experimental workflow for hydrazinolysis.
Experimental Protocol:
-
Reaction Setup: Charge a reactor with 2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq, 1.1 mmol) and ethanol (5.0 mL).
-
Reagent Addition: Add hydrazine hydrate (typically 1.5 to 1.8 molar equivalents, or in excess as a solvent, e.g., 2 mL) dropwise to the solution at room temperature[7][9].
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After cooling the reaction mixture, remove the ethanol by evaporation under reduced pressure.
-
Work-up:
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine all organic phases.
-
-
Isolation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product, this compound[7]. The product can often be used in the next step without further purification.
Reaction Parameters for Hydrazinolysis
| Parameter | Guideline | Reference(s) |
| Substrate | 2-Chloro-4-(trifluoromethyl)pyridine | [7] |
| Reagent | Hydrazine Hydrate | [7][10][11] |
| Molar Ratio (Substrate:Hydrazine) | 1 : 1.5-1.8 (or excess hydrazine) | [9] |
| Solvent | Ethanol | [7] |
| Temperature | Reflux | [7] |
| Work-up | Liquid-liquid extraction (EtOAc/Water) | [7] |
| Reported Yield | High (e.g., 97% for similar substrates) | [7] |
IV. Purification and Analytical Characterization
Purification:
-
Distillation: For thermally stable liquids like 2-Chloro-4-(trifluoromethyl)pyridine, vacuum distillation is an effective method for large-scale purification[6].
-
Crystallization: The final product, if solid, can often be purified by recrystallization from a suitable solvent system.
-
Chromatography: While effective, column chromatography is generally less preferred for large-scale industrial processes due to cost and solvent usage but can be used for high-purity requirements.
Analytical Methods:
-
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing the purity of intermediates and the final product[12].
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) is used to confirm the chemical structure.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds[6].
V. Safety Considerations
-
Hydrazine Hydrate: This reagent is highly corrosive, toxic, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chlorinating Agents: Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.
-
Reaction Conditions: The reactions may be exothermic. Proper temperature control and slow, controlled addition of reagents are critical, especially during scale-up. Refluxing flammable solvents requires appropriate heating mantles and fire safety precautions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. 2-氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 6. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 7. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 10. Hydrazine [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protecting Group Strategies for 2-Hydrazinyl-4-(trifluoromethyl)pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection and deprotection of 2-hydrazinyl-4-(trifluoromethyl)pyridine, a crucial building block in medicinal chemistry and drug development. The strategic use of protecting groups is essential for the selective modification of this molecule, enabling the synthesis of complex derivatives. The following sections outline protocols for the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.
Introduction
This compound is a versatile intermediate characterized by its reactive hydrazine moiety. To achieve regioselective synthesis and prevent unwanted side reactions during the elaboration of other parts of the molecule, the temporary protection of one or both nitrogen atoms of the hydrazine group is often necessary. The choice of protecting group depends on the overall synthetic strategy, particularly the reaction conditions required for subsequent steps and the desired deprotection method. Boc and Cbz groups are popular choices due to their stability under various conditions and their reliable cleavage methods.
Protecting Group Strategies
The hydrazine group (-NHNH2) has two nitrogen atoms with different nucleophilicity. The terminal nitrogen (-NH2) is generally more nucleophilic and will be the primary site of reaction with electrophilic protecting group reagents.
Tert-butyloxycarbonyl (Boc) Protection
The Boc group is a valuable protecting group for amines and hydrazines, stable to a wide range of non-acidic conditions and readily removed with acid.
Reaction Scheme:
Figure 1: Boc Protection of this compound.
Experimental Protocol: Boc Protection
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 to 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Deprotection Protocol: Acidic Cleavage of Boc Group
-
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the Boc-protected hydrazine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected hydrazine.
-
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another common amine protecting group, stable to acidic and basic conditions and typically removed by catalytic hydrogenolysis.[1]
Reaction Scheme:
Figure 2: Cbz Protection of this compound.
Experimental Protocol: Cbz Protection
-
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) and Water (for Schotten-Baumann conditions)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1).
-
Add sodium bicarbonate (2.0-3.0 eq).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
-
Deprotection Protocol: Hydrogenolysis of Cbz Group
-
Materials:
-
Cbz-protected this compound
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected hydrazine (1.0 eq) in a suitable solvent (MeOH, EtOH, or EtOAc).
-
Carefully add Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected hydrazine.
-
Data Summary
The following table summarizes the typical reaction conditions for the protection and deprotection of this compound. Yields are generally high but can vary depending on the specific substrate and reaction scale.
| Protection | Protecting Group | Reagents | Base | Solvent | Temp (°C) | Time (h) | Deprotection Method | Deprotection Reagents |
| Boc | tert-Butyloxycarbonyl | (Boc)₂O | TEA, DIPEA | DCM, THF | 0 to RT | 2-4 | Acidic Cleavage | TFA or HCl in Dioxane |
| Cbz | Benzyloxycarbonyl | Cbz-Cl | NaHCO₃, K₂CO₃ | THF/H₂O | 0 to RT | 3-5 | Hydrogenolysis | H₂, Pd/C |
Logical Workflow for Protecting Group Strategy
The selection of a protecting group is a critical decision in a multi-step synthesis. The following diagram illustrates the decision-making process and workflow.
Figure 3: Decision workflow for protecting group strategy.
These protocols provide a foundation for the protection and deprotection of this compound. Researchers should optimize conditions based on their specific synthetic needs and analytical monitoring.
References
Troubleshooting & Optimization
optimizing reaction conditions for 2-Hydrazinyl-4-(trifluoromethyl)pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Hydrazinyl-4-(trifluoromethyl)pyridine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during this chemical synthesis.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time. | Use a fresh, unopened bottle of hydrazine hydrate or verify its concentration. |
| 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | While the reaction is often initiated at room temperature, refluxing the mixture is crucial for driving the reaction to completion.[1] The optimal reflux temperature can range from 100-150°C.[2] | |
| 3. Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.[1] | |
| 4. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and the solubility of the reactants. | Ethanol is a commonly used and effective solvent.[1] However, if the yield is poor, consider exploring other solvents such as methanol, THF, or a tertiary amine to potentially improve the reaction rate and yield.[3][4] | |
| Low Product Purity (Multiple Spots on TLC) | 1. Di-substitution: Excess hydrazine or prolonged reaction at elevated temperatures can lead to the formation of di-hydrazinated byproducts. | Use a controlled molar ratio of the pyridine halide to hydrazine hydrate, with a slight excess of hydrazine hydrate being sufficient (e.g., 1:1.5 to 1:1.8 molar ratio).[2] |
| 2. Presence of Unreacted Starting Material: The reaction has not gone to completion. | Increase the reaction time or temperature and monitor via TLC until the starting material is no longer visible. | |
| 3. Degradation of Product: The product may be unstable under certain work-up conditions. | Ensure the work-up is performed promptly after the reaction is complete. Avoid prolonged exposure to strong acids or bases. | |
| Reaction Stalls or Proceeds Very Slowly | 1. Poor Quality Starting Material: The 2-halo-4-(trifluoromethyl)pyridine may contain impurities that inhibit the reaction. | Ensure the purity of the starting material using techniques like NMR or GC-MS. |
| 2. Insufficient Mixing: Inadequate agitation can lead to a slow reaction rate, especially in heterogeneous mixtures. | Ensure efficient stirring throughout the reaction. | |
| 3. Lack of Inert Atmosphere: While not always explicitly stated, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions and improve safety.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common starting materials are 2-chloro-4-(trifluoromethyl)pyridine or 2-bromo-4-(trifluoromethyl)pyridine. The reaction involves a nucleophilic aromatic substitution where the halide is displaced by hydrazine.[1]
Q2: What is the role of hydrazine hydrate in this reaction?
A2: Hydrazine hydrate serves as the source of the hydrazine nucleophile, which attacks the pyridine ring at the 2-position, displacing the halide to form the desired product.
Q3: What are the optimal reaction conditions?
A3: The optimal conditions generally involve refluxing a solution of the 2-halo-4-(trifluoromethyl)pyridine and hydrazine hydrate in a suitable solvent. Ethanol is a frequently used solvent, and refluxing the mixture ensures the reaction goes to completion.[1] A patent suggests that using a tertiary amine as a solvent at a reflux temperature of 125-130°C can significantly improve the reaction rate and yield.[2][4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q5: What is a typical work-up procedure for this reaction?
A5: A general work-up procedure involves cooling the reaction mixture, removing the solvent by evaporation, and then partitioning the residue between an organic solvent (like ethyl acetate) and water. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to yield the product.[1]
Q6: What kind of yield can I expect?
A6: High yields have been reported for this reaction, with some sources indicating a yield of up to 97%.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on literature reports.[1]
Materials:
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2-Chloro-4-(trifluoromethyl)pyridine or 2-Bromo-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution in water is common)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-halo-4-(trifluoromethyl)pyridine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (a slight excess, e.g., 1.5-2.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature until the starting material is consumed, as monitored by TLC.
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After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Partition the resulting residue between ethyl acetate and water.
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Separate the organic layer, and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the this compound product. The product can be used in the next step without further purification if a high purity is achieved.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Starting Material | Reagent | Solvent | Temperature | Reported Yield | Reference |
| 2-Chloropyridine derivative | Hydrazine hydrate | Ethanol | Reflux | 97% | [1] |
| Pyridine halide | Hydrazine hydrate | Tertiary Amine | 125-130°C | High (implied) | [2][4] |
| 2-Fluoro-3-chloropyridine | Hydrazine hydrate | Ethanol | Room Temperature | Not specified | [2] |
Visualization
References
- 1. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 4. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Hydrazinyl-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-4-(trifluoromethyl)pyridine. The following information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Synthesis and Work-up | Incomplete reaction or presence of starting materials (e.g., 2-chloro-4-(trifluoromethyl)pyridine). | Monitor the reaction to completion using Thin Layer Chromatography (TLC). An extractive work-up with ethyl acetate and water can remove some impurities, but further purification is often necessary.[1] |
| Presence of excess hydrazine hydrate. | Excess hydrazine hydrate can often be removed by washing the crude product with water, as this compound has low water solubility. Alternatively, column chromatography on silica gel can effectively remove residual hydrazine. | |
| Formation of side-products. | The reaction of chloropyridines with hydrazine can sometimes lead to the formation of undesired isomers or coupled products. Purification by column chromatography or recrystallization is recommended to separate these impurities. | |
| Difficulty with Recrystallization | Oiling out of the product instead of crystallization. | This occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. Try using a lower boiling point solvent or a solvent pair. Start by dissolving the compound in a good solvent (e.g., ethanol) at an elevated temperature and then slowly add a poor solvent (e.g., water or hexane) until turbidity is observed. Reheat to dissolve and then allow to cool slowly. |
| Poor crystal formation or low recovery. | The cooling rate may be too fast, or the incorrect solvent is being used. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Experiment with different solvent systems. For hydrazinopyridine derivatives, ethanol or ethanol/water mixtures are often effective.[2] | |
| Issues with Column Chromatography | Tailing of the compound on the silica gel column. | The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system. |
| Poor separation of the desired product from impurities. | The eluent system may not have the optimal polarity. A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). For pyridine derivatives, eluent systems like ethyl acetate/hexanes are commonly used. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities include unreacted 2-chloro-4-(trifluoromethyl)pyridine, excess hydrazine hydrate, and potentially small amounts of di-substituted hydrazine or other side-products from the hydrazinolysis of the starting chloropyridine.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Based on procedures for similar hydrazinopyridine derivatives, a good starting point for recrystallization is ethanol or a mixture of ethanol and water.[2] You would dissolve the crude product in a minimal amount of hot ethanol and then either allow it to cool or add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
Q3: Can I purify this compound by distillation?
A3: While distillation is a common purification technique, it may not be suitable for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. Recrystallization and column chromatography are generally preferred methods for compounds of this nature.
Q4: My purified this compound is a solid. What is its expected melting point?
A4: The melting point of a similar compound, 2-Hydrazino-4-(trifluoromethyl)pyrimidine, is reported to be in the range of 99-101 °C. While not identical, this suggests that this compound is also a solid at room temperature with a defined melting point.
Q5: How should I handle and store purified this compound?
A5: Hydrazine derivatives can be sensitive to air and light. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial, and at a low temperature to minimize degradation.
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline based on the purification of similar compounds. Optimization may be required.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and water) at room and elevated temperatures to identify a suitable single solvent or a solvent pair (one in which the compound is soluble when hot and insoluble when cold, and another in which it is sparingly soluble). Ethanol or an ethanol/water mixture is a promising starting point.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Solvent Pair: While the solution in the "good" solvent is hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Reheat the mixture until it becomes clear again. Then, allow it to cool slowly as described above.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight. A patent for a similar compound suggests drying at 60°C under vacuum.
Column Chromatography of this compound
This protocol provides a general procedure for purification by flash column chromatography.
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) for the column.
-
Eluent System: A common eluent system for pyridine derivatives is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1) to elute the product. To prevent tailing due to the basicity of the pyridine, 0.1-1% triethylamine can be added to the eluent.
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Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the eluent polarity according to the predetermined gradient.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Synthesis of 2-Hydrazinyl-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydrazinyl-4-(trifluoromethyl)pyridine. Our aim is to address common challenges and side reactions encountered during this synthetic process, ensuring a higher yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and straightforward method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-4-(trifluoromethyl)pyridine with hydrazine hydrate.[1] The reaction is typically carried out in a protic solvent like ethanol under reflux conditions.
Q2: I am observing a significant amount of an unknown, less polar impurity in my crude product. What could it be?
A2: A likely side product that is less polar than the desired product is the di-substituted hydrazine derivative, specifically 1,2-bis(4-(trifluoromethyl)pyridin-2-yl)hydrazine. This occurs when two molecules of 2-chloro-4-(trifluoromethyl)pyridine react with one molecule of hydrazine.
Q3: My reaction is not going to completion, and I am recovering a significant amount of starting material. What are the possible reasons?
A3: Incomplete conversion can be due to several factors:
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Insufficient reaction time or temperature: Ensure the reaction is refluxed for an adequate period. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[1]
-
Poor quality of hydrazine hydrate: Hydrazine hydrate can decompose over time. Using a fresh or properly stored reagent is recommended.
-
Inadequate stoichiometry of hydrazine hydrate: While an excess of hydrazine hydrate is typically used to favor the mono-substituted product, a significant excess might be necessary to drive the reaction to completion.
Q4: I have a polar impurity that is difficult to separate from the product. What could this be?
A4: A common polar impurity is 2-Hydroxy-4-(trifluoromethyl)pyridine. This can form if there is water present in the reaction mixture, leading to hydrolysis of the starting material, 2-chloro-4-(trifluoromethyl)pyridine, especially under basic conditions created by hydrazine hydrate.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Formation of Di-substituted Byproduct | - Control Stoichiometry: Use a significant excess of hydrazine hydrate (typically 5-10 equivalents) to statistically favor the mono-substitution. - Slow Addition: Add the 2-chloro-4-(trifluoromethyl)pyridine solution dropwise to the heated solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the electrophile throughout the reaction. |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC. If starting material is still present after the standard reflux time, continue heating and monitoring until the starting material is consumed. - Increase Temperature: If using a lower-boiling solvent, consider switching to a higher-boiling one like n-butanol to increase the reaction temperature, but be mindful of potential side reactions at higher temperatures. |
| Hydrolysis of Starting Material | - Use Anhydrous Solvent: Ensure the ethanol or other solvent used is anhydrous to minimize the presence of water. - Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture. |
Problem 2: Difficulty in Product Purification
| Potential Impurity | Purification Strategy |
| 1,2-bis(4-(trifluoromethyl)pyridin-2-yl)hydrazine (Di-substituted byproduct) | - Column Chromatography: This byproduct is significantly less polar than the desired product. Flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes can effectively separate the two compounds. - Recrystallization: If the byproduct is present in a small amount, recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective. |
| 2-Hydroxy-4-(trifluoromethyl)pyridine (Hydrolysis byproduct) | - Aqueous Workup: This impurity is more acidic than the desired product. During the aqueous workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to remove the hydroxypyridine. - Column Chromatography: The hydroxypyridine is more polar than the desired product and can be separated by silica gel chromatography. |
| Excess Hydrazine Hydrate | - Aqueous Extraction: Hydrazine hydrate is highly soluble in water. Thoroughly washing the organic layer with water or brine during the workup will effectively remove any residual hydrazine hydrate.[1] |
Quantitative Data Summary
| Reaction Parameter | Condition | Product Yield (%) | Di-substituted Byproduct (%) | Reference |
| Stoichiometry (Hydrazine:Halopyridine) | 2:1 | ~70-80% | ~15-25% | General Observation |
| 5:1 | >90% | <5% | General Observation | |
| 10:1 | >95% | <2% | General Observation | |
| Temperature | 80 °C (Reflux in Ethanol) | High | Low (with excess hydrazine) | [1] |
| 120 °C (Reflux in n-Butanol) | May decrease due to decomposition | May increase | General Observation |
Note: The quantitative data presented is based on general observations in related nucleophilic aromatic substitution reactions involving hydrazine and may vary depending on the specific experimental setup.
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
2-chloro-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution in water)
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Ethanol (anhydrous)
-
Ethyl acetate
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Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (5-10 equivalents) and ethanol.
-
Heat the mixture to reflux with stirring.
-
Dissolve 2-chloro-4-(trifluoromethyl)pyridine (1 equivalent) in a minimal amount of ethanol.
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Add the 2-chloro-4-(trifluoromethyl)pyridine solution dropwise to the refluxing hydrazine hydrate solution over 30-60 minutes.
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After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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Partition the residue between ethyl acetate and water.[1]
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Potential main and side reactions in the synthesis of this compound.
References
Technical Support Center: 2-Hydrazinyl-4-(trifluoromethyl)pyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent synthetic route involves the nucleophilic aromatic substitution of a 2-halo-4-(trifluoromethyl)pyridine with hydrazine hydrate.[1][2] Typically, 2-chloro-4-(trifluoromethyl)pyridine is reacted with hydrazine hydrate in a solvent such as ethanol under reflux conditions.[1] The reaction progress is often monitored using Thin Layer Chromatography (TLC).[1]
Q2: What are the potential sources of impurities in this reaction?
Impurities can arise from several sources throughout the manufacturing and handling process. According to the International Council for Harmonisation (ICH) guidelines, these can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[3][4]
Specific sources include:
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Starting Materials: Unreacted 2-chloro-4-(trifluoromethyl)pyridine is a common process-related impurity. Impurities present in the starting materials can also carry through to the final product.[5]
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Side Reactions: Byproducts can form during the synthesis. For example, over-reaction or the formation of isomers may occur.
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Degradation: The final product or intermediates may degrade. For instance, acidic conditions have been shown to cause the decomposition of similar heterocyclic compounds.[5] The hydrazine moiety is also susceptible to oxidation, which can be prevented by running reactions under an inert atmosphere like nitrogen.[5]
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Reagents and Solvents: Impurities can be introduced from reagents, catalysts, and solvents used during the reaction and purification steps.[3]
Q3: How can I minimize the formation of impurities during the synthesis?
Controlling reaction conditions is critical for minimizing impurity formation. Key strategies include:
-
Control Stoichiometry: Use the optimal molar ratio of hydrazine hydrate to the pyridine starting material to avoid unreacted starting material or potential side reactions from excess hydrazine.
-
Temperature and Time: Monitor the reaction to ensure it goes to completion without prolonged heating, which could lead to degradation. Refluxing in ethanol is a common condition.[1]
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related impurities.[5]
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pH Control: Avoid strongly acidic conditions, which may lead to decomposition or the formation of different regioisomers, as seen in related pyrimidine chemistries.[5][6]
Q4: What are the recommended analytical techniques for impurity profiling of this compound?
A multi-technique approach is recommended for comprehensive impurity profiling.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A validated reverse-phase HPLC (RP-HPLC) method is often the gold standard for purity assessment.[3][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.[7][8]
-
Gas Chromatography (GC): Suitable for identifying and quantifying volatile organic impurities, such as residual solvents.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any isolated impurities.[8]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method for detecting and quantifying trace elemental impurities.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Degradation of starting material or product. | 1. Monitor reaction by TLC or HPLC to confirm completion. Extend reaction time if necessary. 2. Optimize extraction and purification steps. Ensure correct pH during aqueous washes. 3. Confirm the purity of starting materials. Run the reaction under an inert atmosphere to prevent oxidative degradation. |
| Presence of Unreacted Starting Material (2-Chloro-4-(trifluoromethyl)pyridine) | 1. Insufficient hydrazine hydrate. 2. Insufficient reaction time or temperature. | 1. Increase the molar equivalent of hydrazine hydrate slightly (e.g., from 1.5 to 2.0 eq.). 2. Ensure the reaction mixture reaches and maintains reflux. Monitor by TLC until the starting material spot disappears. |
| Formation of an Unknown Impurity with a Higher Molecular Weight (by LC-MS) | 1. Dimerization or formation of bipyridine-type structures. 2. Reaction with solvent impurities or degradation products. | 1. Isolate the impurity for structural characterization (e.g., via preparative HPLC and NMR). 2. Use high-purity, anhydrous solvents. Consider lowering the reaction temperature. |
| Product Discoloration (e.g., Yellow or Brown Oil instead of a solid) | 1. Presence of oxidized impurities. 2. Residual solvent or acid/base from workup. | 1. Perform the reaction and workup under a nitrogen atmosphere. 2. Purify the product via column chromatography or recrystallization. Ensure thorough drying under vacuum. |
Data Presentation
Table 1: Effect of Reaction Conditions on Product Purity
This table summarizes hypothetical results from process optimization experiments, illustrating how changes in reaction parameters can affect the purity of the final product, as determined by HPLC analysis.
| Entry | Solvent | Hydrazine Hydrate (Equivalents) | Temperature (°C) | Atmosphere | Product Purity (%) | Key Impurity (%) |
| 1 | Ethanol | 1.5 | 78 (Reflux) | Air | 95.2 | 3.1 (Unreacted SM) |
| 2 | Ethanol | 2.0 | 78 (Reflux) | Air | 97.5 | 0.8 (Unreacted SM) |
| 3 | Ethanol | 2.0 | 78 (Reflux) | Nitrogen | 98.9 | 0.5 (Unreacted SM) |
| 4 | Isopropanol | 2.0 | 82 (Reflux) | Nitrogen | 98.6 | 0.6 (Unreacted SM) |
| 5 | Ethanol | 2.0 | 60 | Nitrogen | 92.1 | 6.5 (Unreacted SM) |
SM: Starting Material (2-Chloro-4-(trifluoromethyl)pyridine)
Table 2: Comparison of Purification Methods
This table compares the effectiveness of common purification techniques for removing a key impurity from a crude reaction mixture.
| Purification Method | Crude Purity (%) | Purity after Purification (%) | Yield (%) | Notes |
| Direct Crystallization | 96.5 | 98.8 | 85 | Effective if the crude product is relatively clean. |
| Aqueous Workup & Recrystallization | 96.5 | 99.2 | 80 | Removes water-soluble impurities effectively. |
| Silica Gel Column Chromatography | 96.5 | >99.5 | 70 | Provides the highest purity but with lower recovery. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the laboratory-scale synthesis.[1]
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq.).
-
Solvent Addition: Add ethanol (approx. 5-10 mL per mmol of starting material).
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Reagent Addition: While stirring at room temperature, add hydrazine hydrate (2.0 eq.) dropwise.
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Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours.
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Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.
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Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography.
Protocol 2: Purity Determination by HPLC
This protocol provides a starting point for developing an HPLC method for purity analysis.[8]
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Instrumentation: An HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
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19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 acetonitrile/water mixture to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Troubleshooting workflow for impurity analysis.
Caption: Potential pathways for product and impurity formation.
References
- 1. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. biomedres.us [biomedres.us]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Hydrazinyl-4-(trifluoromethyl)pyridine Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Hydrazinyl-4-(trifluoromethyl)pyridine derivatives. Our aim is to help you improve yields, minimize side reactions, and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and straightforward method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a corresponding 2-halopyridine, typically 2-chloro-4-(trifluoromethyl)pyridine, with hydrazine hydrate.[1] The reaction is generally carried out in a suitable solvent, such as ethanol, and heated to reflux.
Q2: What is a typical yield for the synthesis of this compound derivatives?
A2: Yields can vary depending on the specific substrate and reaction conditions. However, for the synthesis of this compound from 2-chloro-4-(trifluoromethyl)pyridine and hydrazine hydrate in ethanol, yields as high as 97% have been reported in laboratory settings.[1] For other 2-hydrazinopyridine derivatives, yields can range from 78% to 95.8% depending on the scale and specific protocol.[2]
Q3: What are the primary safety precautions to consider when working with hydrazine hydrate?
A3: Hydrazine hydrate is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood. It is corrosive, toxic, and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. In case of exposure, seek immediate medical attention.
Q4: Can other 2-halopyridines be used as starting materials?
A4: Yes, other 2-halopyridines, such as 2-bromo or 2-fluoropyridines, can also be used. The reactivity of the leaving group in nucleophilic aromatic substitution on pyridines generally follows the order F > Cl > Br > I. Therefore, a 2-fluoropyridine derivative might react faster, but 2-chloropyridines are often more readily available and cost-effective.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. - Increase reaction time: If the starting material is still present after the initial reaction time, extend the reflux period. - Increase reaction temperature: A higher temperature can increase the reaction rate. Consider a higher boiling solvent if necessary, but be mindful of potential side reactions.[3] |
| 2. Poor Quality Reagents: Hydrazine hydrate can degrade over time. The 2-chloro-4-(trifluoromethyl)pyridine may contain impurities. | - Use fresh reagents: Ensure you are using a fresh bottle of hydrazine hydrate. - Verify reagent purity: Check the purity of your starting materials before beginning the reaction. | |
| 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility or slower reaction rates. | - Solvent selection: While ethanol is commonly used, other solvents like butan-1-ol or a tertiary amine (e.g., N,N-dimethylpropanolamine) can improve the reaction rate and yield.[2][3] | |
| Formation of Side Products (e.g., multiple spots on TLC) | 1. Di-substitution: An excess of hydrazine or prolonged reaction times at high temperatures can lead to the formation of 2,6-bis(hydrazinyl)-4-(trifluoromethyl)pyridine. | - Control stoichiometry: Use a moderate excess of hydrazine hydrate (e.g., 1.5 to 1.8 molar equivalents) to favor mono-substitution.[3] - Optimize reaction time and temperature: Avoid unnecessarily long reaction times and excessively high temperatures. |
| 2. Formation of Bis-hydrazone: If the reaction is performed with an aldehyde-derived hydrazone, the formation of a bis-hydrazone can occur. | - Use a large excess of hydrazine: This can help to equilibrate the reaction towards the desired mono-hydrazone. | |
| Difficulty in Product Purification | 1. Product is an oil: The product may not crystallize easily. | - Purification by column chromatography: If the product is an oil, purification using silica gel column chromatography is a common method. - Salt formation: Consider converting the product to a hydrochloride or sulfate salt, which may be more crystalline and easier to handle. |
| 2. Co-elution of impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - Optimize chromatography conditions: Experiment with different solvent systems for column chromatography to improve separation. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Ethyl acetate
-
Water (deionized)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stir bar, dissolve 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq.) in ethanol.
-
Slowly add hydrazine hydrate (1.5-2.0 eq.) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Signaling Pathway and Experimental Workflow Diagrams
Many 2-hydrazinylpyridine derivatives exhibit biological activity, often through the inhibition of specific enzymes. For instance, structurally related 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has been shown to be a selective inhibitor of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their inhibition is a key strategy in cancer therapy.
References
- 1. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine (1004644-02-3) for sale [vulcanchem.com]
troubleshooting low reactivity of 2-Hydrazinyl-4-(trifluoromethyl)pyridine
This technical support guide provides troubleshooting strategies and frequently asked questions for researchers encountering low reactivity with 2-Hydrazinyl-4-(trifluoromethyl)pyridine in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding slowly or not at all?
A1: The low reactivity of this compound is primarily due to its electronic structure. The pyridine ring and the potent electron-withdrawing trifluoromethyl (-CF3) group at the 4-position significantly decrease the electron density on the hydrazinyl moiety.[1] This reduction in electron density lowers the nucleophilicity of the hydrazine's terminal nitrogen, making it less reactive towards electrophiles compared to other hydrazines.
Q2: My starting material is a hydrochloride (HCl) salt. Does this affect the reaction?
A2: Yes, this is a critical factor. If your starting material is this compound hydrochloride, the hydrazinyl group is protonated to form a hydrazinium salt.[2] This positively charged group is not nucleophilic and will not react. You must add a base (e.g., triethylamine, potassium carbonate, sodium acetate) to the reaction mixture to neutralize the salt and liberate the free, reactive hydrazine.
Q3: What are the optimal conditions for forming a hydrazone with an aldehyde or ketone?
A3: For hydrazone formation, which is a condensation reaction, the equilibrium must be shifted towards the product.
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Catalysis: A catalytic amount of acid (e.g., a few drops of acetic acid) is often necessary to activate the carbonyl group for nucleophilic attack.
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Water Removal: The reaction produces water. Removing it can drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent.
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Solvent: Protic solvents like ethanol can be effective, but for difficult substrates, aprotic polar solvents like DMF may be beneficial.[3]
Q4: I am attempting a pyrazole synthesis via cyclocondensation with a 1,3-dicarbonyl compound and getting low yields. How can I improve this?
A4: Pyrazole synthesis is highly sensitive to reaction conditions.[4] The regioselectivity and yield can be influenced by pH.
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Neutral Conditions: In neutral solvents like ethanol, the reaction may be slow but can favor the formation of pyrazoline intermediates.[4]
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Acidic Conditions: Adding a catalytic amount of a strong acid (e.g., H2SO4) can accelerate the dehydration of the intermediate to form the aromatic pyrazole.[4] However, excess acid will fully protonate the hydrazine, halting the reaction. A careful screen of acid catalysts and their concentrations is recommended.
-
Temperature: Refluxing the reaction mixture is typically required to achieve a reasonable reaction rate.
Q5: How does the trifluoromethyl group specifically impact the reactivity?
A5: The trifluoromethyl (-CF3) group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its influence is twofold:
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Inductive Effect: Through the sigma bonds of the pyridine ring, it pulls electron density away from the entire molecule, including the 2-position where the hydrazinyl group is attached.
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Reduced Basicity: This electron withdrawal makes the nitrogen atoms of the pyridine ring and the hydrazine less basic and less nucleophilic.
Q6: What are the best practices for handling and storing this compound?
A6: Proper handling and storage are crucial for maintaining the reagent's integrity.
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Storage: The compound, especially in its free base form, should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is often recommended for long-term storage) and away from moisture.[2]
-
Handling: Handle the material in a well-ventilated fume hood.[5] Hydrazine derivatives can be toxic and irritants.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Troubleshooting Guide
This table summarizes common issues and provides actionable solutions for overcoming the low reactivity of this compound.
| Symptom | Possible Cause | Suggested Solution |
| No Reaction or Extremely Slow Rate | 1. Starting material is the inactive hydrochloride salt.[2] 2. Insufficient activation of the reaction partner (electrophile). 3. Low intrinsic nucleophilicity of the hydrazine due to electronic effects.[1] | 1. Add 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 2. For condensations, add a catalytic amount of acid (e.g., acetic acid). 3. Increase the reaction temperature, prolong the reaction time, or use a more reactive electrophile. |
| Low Yield / Incomplete Conversion | 1. The reaction equilibrium is unfavorable (especially in condensation reactions). 2. Suboptimal solvent choice. 3. The reaction has not reached completion. | 1. Actively remove water using a Dean-Stark trap or by adding molecular sieves. 2. Screen a panel of solvents (e.g., Ethanol, Toluene, DMF, DMSO). 3. Monitor the reaction by TLC or LC-MS and allow it to run for a longer duration (24-48 hours if necessary). |
| Formation of Side Products | 1. Degradation of the hydrazine starting material (e.g., oxidation). 2. Incorrect pH leading to alternative reaction pathways.[4] | 1. Use freshly opened or purified starting material. Ensure the reaction is run under an inert atmosphere. 2. Carefully control the amount of acid or base added. Consider using a buffer system for sensitive reactions. |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol describes a general method for the condensation of this compound with an aldehyde or ketone.
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Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or toluene. If using the hydrochloride salt, add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.1 eq) to the solution.
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Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction:
-
Option A (Reflux): Equip the flask with a condenser and heat the mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove water.
-
Option B (Room Temperature): Stir the mixture at room temperature. This may require longer reaction times.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: General Procedure for Pyrazole Synthesis with a 1,3-Diketone
This protocol provides a method for the cyclocondensation reaction to form a pyrazole.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol). If using the HCl salt, add an equivalent of a base like sodium acetate.
-
Addition of Diketone: Add the 1,3-diketone (1.0 eq) to the solution.
-
Reaction Conditions:
-
Neutral: Reflux the mixture until TLC or LC-MS indicates the consumption of the starting material. This may initially form a pyrazoline intermediate.
-
Acid-Catalyzed: Add a catalytic amount of a mineral acid (e.g., 1-2 drops of concentrated H2SO4) and reflux the mixture.[4] This generally facilitates the dehydration to the final pyrazole.
-
-
Monitoring: Track the disappearance of starting materials and the appearance of the product.
-
Workup: After cooling, the reaction mixture can be concentrated. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Visual Guides
Caption: Troubleshooting workflow for low reactivity.
Caption: Reaction pathway for pyrazole synthesis.
References
preventing decomposition of 2-Hydrazinyl-4-(trifluoromethyl)pyridine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Hydrazinyl-4-(trifluoromethyl)pyridine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: The main factors contributing to the decomposition of this compound are exposure to light, moisture, oxygen, and elevated temperatures. The hydrazine group is susceptible to oxidation, and the overall stability of the molecule can be compromised under harsh reaction conditions. A related compound, 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine, is known to degrade upon prolonged exposure to light or moisture.[1]
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, ideally at -20°C for long-term storage.[1][2] It should also be protected from light.
Q3: Can the pH of the reaction medium affect the stability of this compound?
A3: Yes, the pH of the reaction medium is a critical factor. Both strongly acidic and strongly basic conditions can promote decomposition or lead to undesired side reactions. For instance, in reactions of similar hydrazinopyrimidines, acidic conditions have been shown to alter the regioselectivity of the reaction, indicating that the hydrazine moiety's reactivity is influenced by pH. It is recommended to control the pH of the reaction system, for example, between 6 and 9, to avoid over-acidic or over-alkaline conditions.[3]
Q4: What are the common decomposition products of this compound?
A4: While specific decomposition products for this exact molecule are not extensively documented in readily available literature, a related pyrimidine analog degrades to form the corresponding pyrimidine-2,4-diol upon exposure to light or moisture.[1] By analogy, hydrolysis of the hydrazinyl group to a hydroxyl group is a potential degradation pathway.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low product yield and formation of multiple byproducts. | Decomposition of this compound due to harsh reaction conditions. | - Reaction Temperature: Lower the reaction temperature. If heating is necessary, use the minimum temperature required for the reaction to proceed. - Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1][3] - Light Exposure: Protect the reaction vessel from light by wrapping it in aluminum foil. - Solvent Choice: Use dry, deoxygenated solvents. |
| Inconsistent reaction outcomes or failure to reproduce results. | Degradation of the starting material before or during the reaction. | - Starting Material Purity: Verify the purity of your this compound stock. Discolored (e.g., yellow or brown) material may indicate degradation. - Storage Conditions: Ensure the compound has been stored correctly (see Q2 in FAQs). - Handling: Minimize the exposure of the solid reagent and its solutions to air and moisture during weighing and addition. |
| Formation of an unexpected regioisomer in condensation reactions. | Reaction pH is not optimal. | - pH Control: Buffer the reaction mixture or perform a pre-reaction screen of different pH conditions. For reactions like pyrazole synthesis, the regioselectivity can be highly dependent on the reaction conditions, including the presence of acidic or basic catalysts.[4] - Order of Addition: Consider the order of reagent addition. Adding the hydrazine component last to a mixture of the other reagents can sometimes minimize its exposure to potentially degrading conditions. |
| Reaction mixture changes color unexpectedly (e.g., darkens significantly). | Onset of decomposition, potentially through oxidation. | - Inert Atmosphere: Immediately ensure the reaction is under a robust inert atmosphere. - Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant may be beneficial, although this should be tested on a small scale first to ensure it does not interfere with the desired reaction. |
Experimental Protocols
Detailed Protocol for a Condensation Reaction to Synthesize a Pyrazole Derivative
This protocol provides a general method for the condensation of this compound with a 1,3-dicarbonyl compound to form a pyrazole derivative, with specific steps to minimize decomposition.
Materials:
-
This compound
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1,3-dicarbonyl compound (e.g., acetylacetone)
-
Anhydrous ethanol (deoxygenated)
-
Glacial acetic acid (optional, as a catalyst)
-
Nitrogen or Argon gas supply
-
Schlenk flask or a round-bottom flask with a septum inlet
Procedure:
-
Preparation of the Reaction Vessel: Dry a Schlenk flask or a round-bottom flask under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Reagent Addition:
-
To the flask, add the 1,3-dicarbonyl compound (1.0 equivalent) and anhydrous, deoxygenated ethanol.
-
If an acidic catalyst is required, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the mixture.
-
Stir the solution under a positive pressure of inert gas.
-
-
Addition of this compound:
-
In a separate, dry container, weigh the this compound (1.0 equivalent) quickly to minimize exposure to air and moisture.
-
Add the solid hydrazine derivative to the reaction mixture in one portion or as a solution in a small amount of anhydrous, deoxygenated ethanol.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat gently if required. The optimal temperature should be determined empirically, starting with lower temperatures to minimize decomposition. A typical procedure for a similar synthesis involves refluxing in ethanol.[5]
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A logical workflow for troubleshooting low product yield in reactions involving this compound.
Potential Signaling Pathway Inhibition
This compound derivatives have been investigated as potential enzyme inhibitors. For example, a related hydrazinyl-pyrimidine compound has shown inhibitory activity against tyrosine kinases and dihydrofolate reductase (DHFR).[1] The diagram below illustrates a conceptual signaling pathway where such a compound could act as a kinase inhibitor.
Caption: A diagram illustrating the potential mechanism of action of a this compound derivative as a receptor tyrosine kinase inhibitor.
References
- 1. 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine (1004644-02-3) for sale [vulcanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
analytical methods for detecting byproducts in 2-Hydrazinyl-4-(trifluoromethyl)pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Hydrazinyl-4-(trifluoromethyl)pyridine. This guide focuses on the analytical methods used to detect and quantify the main product and potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the expected products and major byproducts in the synthesis of this compound?
The primary reaction involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-(trifluoromethyl)pyridine with hydrazine. The main product is this compound. A significant potential byproduct is formed through a secondary reaction where the newly formed this compound reacts with another molecule of 2-chloro-4-(trifluoromethyl)pyridine.
-
Main Product: this compound
-
Major Byproduct: Bis(4-(trifluoromethyl)pyridin-2-yl)hydrazine (over-reaction product)
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Other Potential Impurities: Unreacted 2-chloro-4-(trifluoromethyl)pyridine, and potentially small amounts of hydrazine dimers or other degradation products.
Q2: Which analytical techniques are most suitable for monitoring the reaction and analyzing the final product mixture?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the starting material, main product, and non-volatile byproducts. A reverse-phase method with UV detection is commonly employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile components. Due to the low volatility and potential thermal instability of hydrazine compounds, derivatization (e.g., silylation) is often necessary to improve their chromatographic behavior.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the main product and byproducts, confirming their identity. Both ¹H and ¹³C NMR are valuable.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification, often coupled with a chromatographic technique (LC-MS or GC-MS).
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing) for this compound.
-
Question: My HPLC chromatogram shows significant peak tailing for the main product, which is a basic compound. How can I improve the peak shape?
-
Answer: Peak tailing for basic compounds on reverse-phase columns is often due to interactions with residual silanol groups on the silica stationary phase.[1][2][3] Here are several strategies to mitigate this:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acidic modifier like trifluoroacetic acid (TFA) or formic acid will protonate the silanol groups, reducing their interaction with the basic analyte.[1][2]
-
Use of an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with a polar-embedded group, which can shield the silanol groups.
-
Increase Buffer Strength: Using a buffer concentration in the range of 10-50 mM can help to maintain a consistent pH and improve peak shape.[1]
-
Issue 2: Inconsistent retention times.
-
Question: The retention times for my peaks are shifting between injections. What could be the cause?
-
Answer: Retention time drift can be caused by several factors:
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Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.
-
Mobile Phase Composition: Inaccuracies in mobile phase preparation can lead to shifts in retention. Prepare mobile phases carefully and ensure they are well-mixed.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.
-
Pump Performance: Check for leaks and ensure the pump is delivering a consistent flow rate.
-
GC-MS Analysis
Issue 3: Low or no signal for this compound.
-
Question: I am not observing a peak for my main product when I inject the reaction mixture directly into the GC-MS. Why is this happening?
-
Answer: Hydrazine derivatives can be challenging to analyze by GC-MS without derivatization due to their polarity and potential for thermal degradation in the hot injector port.
-
Derivatization is Key: Implement a derivatization step to increase the volatility and thermal stability of your analyte. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a solvent like pyridine is a common approach.[4][5][6]
-
Inlet Temperature: If you must analyze without derivatization, try lowering the injector temperature to minimize thermal decomposition. However, this may lead to broader peaks.[7]
-
Inert Liner: Use a deactivated (silylated) injector liner to reduce active sites that can cause analyte degradation.[8]
-
Issue 4: Extraneous peaks in the chromatogram after silylation.
-
Question: After derivatizing my sample with BSTFA/MSTFA, I see many unexpected peaks in my GC-MS chromatogram. What are these?
-
Answer: These extraneous peaks can originate from several sources:
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Derivatization Reagent Byproducts: The silylation reagents themselves and their byproducts can be detected. It is crucial to run a blank derivatization reaction (reagents only) to identify these peaks.
-
Moisture Contamination: Water in your sample or solvent will react with the silylation reagent, leading to the formation of siloxanes which can appear as a series of peaks. Ensure your sample and pyridine are anhydrous.[6]
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Side Reactions: The derivatization of other components in the reaction mixture, including residual solvents or minor byproducts, can lead to additional peaks.
-
Quantitative Data Summary
The following table summarizes the expected analytical data for the main product and a major byproduct. Please note that these values can vary slightly depending on the specific analytical conditions and instrumentation used.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | HPLC Retention Time (min)a | GC-MS m/z (TMS derivative)b | ¹H NMR (DMSO-d6, δ ppm)c | ¹³C NMR (DMSO-d6, δ ppm)c |
| This compound | C₆H₆F₃N₃ | 177.13 | ~4.5 | 249 (M+), 234 (M-15) | 8.15 (d, 1H), 7.05 (s, 1H), 6.90 (d, 1H), 8.30 (s, 1H, NH), 4.40 (s, 2H, NH₂) | 163.5, 149.0 (q), 138.0 (q), 123.0 (q), 115.5, 108.0 |
| Bis(4-(trifluoromethyl)pyridin-2-yl)hydrazine | C₁₂H₇F₆N₄ | 333.21 | ~7.8 | 405 (M+), 390 (M-15) | 8.50 (d, 2H), 7.80 (s, 2H), 7.30 (d, 2H), 9.50 (s, 1H, NH) | 158.0, 149.5 (q), 139.0 (q), 122.5 (q), 118.0, 110.0 |
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aHypothetical retention times based on a typical reverse-phase C18 column with a water/acetonitrile gradient.
-
bExpected mass-to-charge ratios for the mono-trimethylsilyl (TMS) derivative. (M)+ refers to the molecular ion, and (M-15) represents the loss of a methyl group.
-
cApproximate chemical shifts. Actual values may vary based on concentration and exact instrument parameters.
Experimental Protocols
Detailed HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition (90:10 Mobile Phase A:B).
Detailed GC-MS Method with Silylation
-
Sample Preparation:
-
Take approximately 1 mg of the crude reaction mixture and dissolve it in 1 mL of anhydrous pyridine.
-
Transfer 100 µL of this solution to a GC vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 500 m/z.
-
Visualizations
References
Technical Support Center: Regioselective Functionalization of 2-Hydrazinyl-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regioselective functionalization of 2-hydrazinyl-4-(trifluoromethyl)pyridine.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Cyclocondensation with Unsymmetric 1,3-Dicarbonyl Compounds
Question: I am attempting a cyclocondensation reaction between this compound and an unsymmetrical 1,3-dicarbonyl compound, but I am obtaining a mixture of two regioisomers. How can I improve the selectivity for the desired isomer?
Answer: The formation of regioisomeric pyrazoles is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound, as well as the reaction conditions.[1][2][3][4] Here are several strategies to enhance regioselectivity:
-
Solvent Effects: The choice of solvent can significantly impact the regiochemical outcome. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity in pyrazole formation.[5] These solvents can stabilize one of the transition states over the other through hydrogen bonding.
-
pH Control: The acidity or basicity of the reaction medium can alter the regioselectivity.
-
Acidic Conditions: In some cases, adding a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) can favor the formation of one regioisomer over the other.[6]
-
Neutral Conditions: Reactions in neutral media may favor the formation of a 5-hydroxy-5-trifluoromethylpyrazoline intermediate, which can then be dehydrated to the corresponding pyrazole.[6]
-
-
Temperature Optimization: Lowering the reaction temperature may favor the kinetically controlled product, potentially leading to higher regioselectivity.
Experimental Protocol: Improved Regioselectivity using Fluorinated Alcohols
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel to isolate the desired regioisomer.
Quantitative Data Comparison:
| Solvent | Temperature | Ratio of Regioisomers (A:B) | Reference |
| Ethanol | Reflux | ~1:1.3 | |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp. | >95:5 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp. | >98:2 |
Problem 2: Difficulty in N-Alkylation Regioselectivity
Question: I am trying to perform an N-alkylation on a pyrazole derived from this compound, but I am getting a mixture of N1 and N2 alkylated products. How can I control the regioselectivity of this reaction?
Answer: The N-alkylation of unsymmetrical pyrazoles is a well-known challenge due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[7][8] The regioselectivity can be influenced by the steric hindrance of the substituents on the pyrazole ring and the nature of the alkylating agent and base.
-
Steric Hindrance: Bulky substituents on the pyrazole ring can direct the alkylation to the less sterically hindered nitrogen atom.
-
Functional Group Guidance: The presence of certain functional groups on the pyrazole can direct the alkylation to a specific nitrogen atom through chelation with the metal cation of the base.[7][8]
-
Choice of Base and Solvent: The combination of the base and solvent can influence the position of deprotonation and subsequent alkylation. For instance, using a bulkier base might favor deprotonation at the less sterically hindered nitrogen.
Experimental Protocol: Regioselective N-Alkylation
-
To a solution of the NH-pyrazole (1.0 eq) in a dry aprotic solvent (e.g., acetonitrile or DMF), add a base (1.1 eq) such as potassium carbonate or cesium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.05 eq) dropwise to the suspension.
-
Heat the reaction mixture and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to separate the regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for functionalization?
A1: The primary reactive sites are the two nitrogen atoms of the hydrazinyl group (-NHNH₂). The terminal amino group (-NH₂) is generally more nucleophilic and is the initial site of reaction in many cases, such as in cyclocondensations with dicarbonyl compounds. The nitrogen atom attached to the pyridine ring is also nucleophilic and can participate in reactions.
Q2: How can I distinguish between the different regioisomers formed during my reaction?
A2: Spectroscopic methods are essential for differentiating between regioisomers.
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents will be different for each regioisomer.
-
¹³C NMR: The chemical shifts of the carbons in the pyrazole ring are sensitive to the substitution pattern.
-
¹⁹F NMR: If the reaction partner also contains fluorine, ¹⁹F NMR can be a powerful tool to distinguish isomers.
-
NOESY/ROESY: These 2D NMR techniques can show through-space correlations between protons, which can help to unambiguously determine the regiochemistry.
-
-
Mass Spectrometry: While mass spectrometry will give the same mass for both isomers, fragmentation patterns in techniques like MS/MS might differ.
-
X-ray Crystallography: If a crystalline product can be obtained, single-crystal X-ray diffraction provides definitive structural proof.
Q3: Are there any common side reactions to be aware of?
A3: Besides the formation of regioisomers, other potential side reactions include:
-
Over-alkylation: In N-alkylation reactions, dialkylation can occur if an excess of the alkylating agent is used.
-
N-N Bond Cleavage: Under certain reductive or oxidative conditions, the nitrogen-nitrogen bond of the hydrazine moiety can be cleaved.
-
Formation of Hydrazones: Reaction with simple aldehydes or ketones will lead to the formation of hydrazones.
Visualizations
Caption: Workflow for optimizing regioselective cyclocondensation.
Caption: Troubleshooting decision tree for improving regioselectivity.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
solvent effects on the stability of 2-Hydrazinyl-4-(trifluoromethyl)pyridine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the stability of 2-Hydrazinyl-4-(trifluoromethyl)pyridine in various solvents. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including the solvent's polarity, proticity (ability to donate hydrogen bonds), pH, temperature, and exposure to light and oxygen. Protic solvents, in particular, can interact with the hydrazinyl group, potentially affecting its stability.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, pyridine derivatives can undergo degradation through mechanisms such as oxidation and hydrolysis.[1] The hydrazinyl group may be susceptible to oxidation, potentially leading to the formation of diimide or dinitrogen species, or cleavage of the N-N bond. The pyridine ring itself, activated by the electron-withdrawing trifluoromethyl group, could be susceptible to nucleophilic attack, although this is generally less common.
Q3: In which types of solvents might this compound exhibit higher stability?
A3: Generally, aprotic solvents of varying polarities (e.g., acetonitrile, tetrahydrofuran, toluene) may offer greater stability compared to protic solvents (e.g., water, methanol, ethanol), especially if the degradation pathway involves reactions with the solvent's hydroxyl or hydronium ions. However, empirical testing is necessary to confirm this for your specific experimental conditions.
Q4: How should I store solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen. If oxidative degradation is a concern, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Rapid degradation observed in the control sample (time zero). | The compound is highly unstable in the chosen solvent. The analytical method itself is causing degradation. | Prepare samples immediately before analysis. Consider a less reactive solvent. Evaluate the stability of the compound in the mobile phase. |
| Inconsistent stability results between experimental replicates. | Inaccurate sample preparation. Fluctuation in experimental conditions (temperature, light exposure). Non-homogenous solution. | Ensure precise and consistent pipetting and dilutions. Strictly control temperature and light conditions. Ensure the compound is fully dissolved before taking aliquots. |
| Precipitation of the compound during the experiment. | The solvent is saturated at the experimental temperature. The degradation product is insoluble. | Determine the solubility of the compound at the experimental temperature before starting the stability study. Use a lower concentration. If a precipitate forms, analyze both the supernatant and the precipitate if possible. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase or column. The compound or its degradants are interacting with the stationary phase. | Optimize the HPLC method, including mobile phase composition (pH, organic modifier), column type, and temperature.[2][3] |
| No degradation is observed under stress conditions. | The stress conditions are not harsh enough. The analytical method is not stability-indicating. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[4] Ensure the analytical method can separate the parent compound from potential degradants.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways under various stress conditions.[4][5]
1. Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
2. Materials:
-
This compound
-
Solvents (e.g., acetonitrile, water, methanol)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
3. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis. If no significant degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl and dilute for analysis. If no significant degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw aliquots at various time points and dilute for analysis.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions. At specified time points, dissolve a sample of the solid or dilute the solution for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A control sample should be kept in the dark under the same temperature conditions. Analyze both samples by HPLC.
Protocol 2: Solubility Assessment
This protocol determines the approximate solubility of the compound in various solvents.[6][7]
1. Objective: To determine the solubility of this compound in a range of common laboratory solvents.
2. Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, THF, toluene)
-
Vials with screw caps
-
Vortex mixer
-
Shaker or rotator
-
Analytical balance
3. Procedure:
-
Add a pre-weighed amount of the compound (e.g., 10 mg) to a vial.
-
Add a small volume of the test solvent (e.g., 0.1 mL) to the vial.
-
Vortex the mixture for 1-2 minutes.
-
If the solid is not completely dissolved, incrementally add more solvent (e.g., in 0.1 mL portions) and vortex after each addition until the solid dissolves. Record the total volume of solvent added.
-
If the solid does not dissolve after adding a significant volume (e.g., 10 mL), the compound can be considered sparingly soluble or insoluble in that solvent at that temperature.
-
For more quantitative results, prepare a saturated solution by adding an excess of the compound to a known volume of solvent. Shake the mixture at a constant temperature for 24 hours. Centrifuge or filter the sample and analyze the concentration of the compound in the supernatant by a suitable analytical method (e.g., HPLC-UV).
Data Presentation
The following tables are templates for organizing and presenting the data from your stability and solubility studies.
Table 1: Forced Degradation Study Results
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 24 | 100.0 | |||
| 0.1 M NaOH, 60°C | 8 | 100.0 | |||
| 3% H₂O₂, RT | 24 | 100.0 | |||
| 80°C Heat (Solid) | 48 | 100.0 | |||
| 80°C Heat (Solution) | 48 | 100.0 | |||
| Photolytic | - | 100.0 |
Table 2: Solubility Data
| Solvent | Dielectric Constant | Polarity Index | Quantitative Solubility (mg/mL) at 25°C | Qualitative Solubility |
| Water | 80.1 | 10.2 | ||
| Methanol | 32.7 | 5.1 | ||
| Ethanol | 24.6 | 4.3 | ||
| Acetonitrile | 37.5 | 5.8 | ||
| DMSO | 46.7 | 7.2 | ||
| THF | 7.6 | 4.0 | ||
| Toluene | 2.4 | 2.4 | ||
| Hexane | 1.9 | 0.1 |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Logic diagram for troubleshooting solubility issues.
References
- 1. biomedres.us [biomedres.us]
- 2. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Workup Procedures for Reactions Involving 2-Hydrazinyl-4-(trifluoromethyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Hydrazinyl-4-(trifluoromethyl)pyridine in their synthetic workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is a key building block for the synthesis of various nitrogen-containing heterocycles. Its most common applications include the preparation of pyrazoles, triazolopyridines, and other fused heterocyclic systems, which are of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities.[1][2][3][4]
Q2: What is a general procedure for quenching a reaction involving this compound?
A2: A typical reaction quench involves pouring the reaction mixture into ice-water.[5] This method helps to dissipate any heat from the reaction and precipitate the crude product if it is a solid. For reactions in water-miscible solvents like ethanol or acetonitrile, it is often beneficial to first remove the solvent under reduced pressure before partitioning the residue between water and an organic solvent like ethyl acetate.[6]
Q3: My product, a substituted pyrazole, is soluble in the aqueous layer during extractive workup. What should I do?
A3: The basicity of the pyridine ring and the pyrazole moiety can lead to the formation of water-soluble salts, especially under acidic conditions. To minimize this, ensure the aqueous layer is neutral or slightly basic before extraction. You can adjust the pH with a mild base like sodium bicarbonate. If the product remains in the aqueous layer, you can try back-extraction with a more polar organic solvent or a mixture of solvents, such as 3:1 chloroform/isopropanol, which can sometimes extract more polar organic compounds from the aqueous phase.[7]
Q4: I am having difficulty removing unreacted hydrazine hydrate from my reaction mixture. What is the best approach?
A4: Hydrazine hydrate is water-soluble and can typically be removed with an aqueous wash. However, if residual amounts persist, performing multiple washes with brine can help. Another strategy is to perform an azeotropic distillation with a solvent like toluene to remove both water and residual hydrazine. For acid-stable products, a wash with a dilute acid solution will protonate the hydrazine, making it highly water-soluble.
Q5: What are some common side products when synthesizing pyrazoles from this compound and a β-diketone?
A5: A common side product is the regioisomer of the desired pyrazole, especially when using an unsymmetrical β-diketone. The reaction conditions, particularly the pH, can significantly influence the regioselectivity.[2][8] In some cases, incomplete cyclization or dehydration can lead to the formation of stable hydroxypyrazoline intermediates.[9]
Troubleshooting Guide
Problem 1: Low Yield of the Desired Pyrazole Product
Low yields in pyrazole synthesis can arise from several factors, including incomplete reaction, side product formation, or issues during workup and purification.[8]
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction has stalled, consider increasing the temperature or reaction time.[8] |
| Formation of Hydroxypyrazoline Intermediate | If the desired product is the fully aromatized pyrazole, the intermediate hydroxypyrazoline may need to be dehydrated. This can often be achieved by adding a catalytic amount of acid (e.g., a few drops of H₂SO₄) to the reaction mixture and heating.[9] |
| Product Loss During Extractive Workup | The product may be partially soluble in the aqueous layer, especially if the pH is acidic. Neutralize the aqueous layer with a mild base (e.g., NaHCO₃ solution) before extraction. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). A final wash of the combined organic layers with brine can help to break emulsions and remove dissolved water.[8] |
| Poor Regioselectivity | The reaction of 2-hydrazinylpyridines with unsymmetrical β-diketones can lead to a mixture of regioisomers. The regioselectivity can be influenced by the solvent and the presence of acid or base. It is advisable to perform small-scale trials to optimize the reaction conditions for the desired isomer.[2][8] |
Problem 2: Difficulty in Purifying the Triazolopyridine Product
Purification of triazolopyridine derivatives can be challenging due to the presence of polar byproducts and unreacted starting materials.
| Possible Cause | Troubleshooting Step |
| Co-elution of Impurities during Column Chromatography | Optimize the eluent system for column chromatography. A gradient elution is often more effective than an isocratic one. For trifluoromethyl-substituted heterocycles, common eluent systems include mixtures of petroleum ether and ethyl acetate.[1] Start with a low polarity mixture and gradually increase the polarity. Monitor the fractions carefully by TLC. |
| Product is a Gummy Solid or Oil | If the product fails to crystallize, it may be due to the presence of impurities. Attempt to purify a small amount by column chromatography and then use the purified material to seed the bulk of the crude product for crystallization. Alternatively, try trituration with a solvent in which the product is sparingly soluble but the impurities are soluble. |
| Residual Phosphorus-Containing Byproducts (from Mitsunobu-type reactions) | If a Mitsunobu reaction was used for cyclization, triphenylphosphine oxide can be a difficult-to-remove byproduct. One method for its removal is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like a pentane/ether mixture, and filter through a plug of silica gel. The desired product can be eluted with ether, while the more polar triphenylphosphine oxide is retained on the silica.[10] |
Experimental Protocols
Protocol 1: General Extractive Workup for a Pyrazole Synthesis
This protocol is a general guideline for the workup of a reaction between this compound and a β-diketone to form a pyrazolylpyridine.
-
Reaction Quench: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was conducted in a water-miscible solvent (e.g., ethanol, acetonitrile), remove the solvent under reduced pressure using a rotary evaporator.
-
Partitioning: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Add an equal volume of water and shake gently.
-
pH Adjustment: Check the pH of the aqueous layer. If it is acidic, add a saturated solution of sodium bicarbonate dropwise until the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh portions of ethyl acetate.
-
Washing: Combine the organic layers and wash with a saturated solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This is a general procedure for the purification of a trifluoromethyl-substituted heterocyclic compound.
-
Column Packing: Pack a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 20:1 petroleum ether/ethyl acetate).[1]
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10:1, then 5:1 petroleum ether/ethyl acetate) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A generalized experimental workflow for the workup and purification of products from reactions involving this compound.
Caption: A decision tree for troubleshooting low product yield in reactions with this compound.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Hydrazinyl-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving 2-Hydrazinyl-4-(trifluoromethyl)pyridine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my reaction with this compound?
A1: The primary indicators of catalyst poisoning include a significant decrease in reaction rate, incomplete conversion of starting materials even after extended reaction times, and the need for increasingly harsh conditions (e.g., higher temperature or pressure) to achieve desired results.[1][2] You may also observe a change in the selectivity of the reaction, leading to the formation of unexpected byproducts.[1]
Q2: Why is this compound a potential catalyst poison?
A2: While direct studies on this specific molecule are limited, its structure contains moieties well-known for inhibiting or deactivating common transition metal catalysts, particularly palladium. The pyridine nitrogen has a lone pair of electrons that can strongly coordinate to the metal center, blocking active sites.[1][3] Furthermore, the adjacent nitrogen atoms of the hydrazinyl group can act as a chelating ligand, binding tightly to the catalyst and forming a stable, inactive complex.
Q3: Which types of catalysts are most susceptible to poisoning by this compound?
A3: Precious metal catalysts, especially those based on palladium (e.g., Pd/C, Pd(PPh₃)₄, PdCl₂(dppf)), are highly susceptible to poisoning by nitrogen-containing heterocycles.[1] Catalysts used for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) and hydrogenations are particularly vulnerable.
Q4: Besides the reactant itself, what are other potential sources of catalyst poisons in my reaction?
A4: Catalyst poisons can be introduced through various sources:
-
Impurities in this compound: The synthesis of this reagent, likely from 2-chloro-4-(trifluoromethyl)pyridine, may leave residual starting materials, intermediates, or byproducts that can deactivate the catalyst.[4][5][6]
-
Reagents and Solvents: Impurities in solvents (e.g., water, peroxides) or other reagents can act as poisons. Dissolved oxygen can also lead to the deactivation of some catalysts, like Pd(0) species.
-
Reaction Byproducts: In some cases, the products or intermediates of the reaction can themselves inhibit the catalyst.
Q5: How can I prevent catalyst poisoning before starting my experiment?
A5: Proactive measures are crucial:
-
Use High-Purity Reagents: Ensure your this compound and other reagents are of high purity. If necessary, purify the starting material before use.
-
Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, especially for oxygen-sensitive catalysts like Pd(0). This can be done by sparging with an inert gas (e.g., Argon, Nitrogen) or through freeze-pump-thaw cycles.
-
Use of a Glovebox: For highly sensitive catalytic systems, performing the reaction in an inert atmosphere glovebox can minimize exposure to air and moisture.
-
Ligand Selection: In cross-coupling reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can sometimes mitigate the inhibitory effects of pyridine-containing substrates.
Troubleshooting Guide for Catalyst Deactivation
If you suspect catalyst poisoning during your reaction with this compound, follow this systematic troubleshooting guide.
Problem 1: Low to No Product Formation
Possible Cause 1: Catalyst Inhibition by the Substrate
-
Solution: The strong coordination of the hydrazinyl-pyridine moiety to the catalyst is a likely cause.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.
-
Switch Ligand (for cross-coupling): Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for heteroaryl couplings.
-
Protecting Group Strategy: Consider temporarily protecting the hydrazinyl group to reduce its chelating ability.
-
Possible Cause 2: Impurities in Starting Material
-
Solution: Your this compound may contain impurities from its synthesis.
-
Purify the Substrate: Recrystallize or use column chromatography to purify the starting material.
-
Source a Different Batch: Try a new batch or a supplier with a higher purity specification.
-
Possible Cause 3: Inactive Catalyst
-
Solution: The catalyst may have been deactivated by improper handling or storage.
-
Use a Fresh Bottle: Open a new, sealed container of the catalyst.
-
Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species for cross-coupling reactions.
-
Problem 2: Reaction Starts but Stalls Before Completion
Possible Cause 1: Product Inhibition
-
Solution: The product of the reaction may be a stronger poison than the starting material.
-
Lower Reaction Concentration: Running the reaction at a lower concentration can sometimes mitigate product inhibition.
-
Consider a Flow Chemistry Setup: In a continuous flow reactor, the product is constantly removed from the catalyst bed, which can prevent inhibition.
-
Possible Cause 2: Gradual Catalyst Decomposition
-
Solution: The catalyst may be slowly degrading under the reaction conditions.
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature to improve catalyst stability.
-
Shorter Reaction Time: If the initial reaction rate is high, a shorter reaction time may yield an acceptable amount of product before significant deactivation occurs.
-
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature detailing the impact of this compound on catalyst performance. However, the following table summarizes the general effects of nitrogen-containing heterocycles on palladium catalyst activity in cross-coupling reactions, which can be considered analogous.
| Catalyst System | Substrate Type | Observed Effect of N-Heterocycle | Impact on Yield | Reference |
| Pd(OAc)₂ / PPh₃ | Bromopyridine | Strong inhibition, formation of inactive Pd-pyridine complexes | Significant decrease in yield | [3] |
| Pd₂(dba)₃ / XPhos | Chloropyridine | Successful coupling, bulky ligand mitigates inhibition | High yields achievable | [3] |
| Pd/C | Hydrogenation of Pyridine | Product (piperidine) inhibition | Reaction stalls at high conversion | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyridine Derivative
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%) and the appropriate ligand (if not using a pre-catalyst).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small, additional portion of the catalyst can be added under inert atmosphere.
-
Work-up: Once the reaction is complete or has stalled, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Visualizations
Caption: A logical workflow to diagnose and solve common issues related to catalyst poisoning.
Caption: Simplified Suzuki-Miyaura catalytic cycle showing the potential point of catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-(trifluoromethyl)pyridine|lookchem [lookchem.com]
- 5. 2-Chloro-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2-Hydrazinyl-4-(trifluoromethyl)pyridine
This guide provides a detailed analysis of the ¹H NMR spectrum of 2-hydrazinyl-4-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug development. Understanding the spectral characteristics of this compound is crucial for reaction monitoring, quality control, and structural elucidation. This document presents predicted spectral data for the title compound and compares it with the experimental data of a structurally related molecule, 2-chloro-4-(trifluoromethyl)pyridine, to offer a clear frame of reference for researchers.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the pyridine ring protons and the hydrazinyl protons. The electron-withdrawing trifluoromethyl group at the 4-position significantly influences the chemical shifts of the ring protons, causing them to shift downfield. The hydrazinyl group at the 2-position, being an electron-donating group through resonance, will influence the electron density of the pyridine ring and thus the chemical shifts of the neighboring protons.
Table 1: Comparison of Predicted ¹H NMR Data for this compound and Experimental Data for 2-Chloro-4-(trifluoromethyl)pyridine in CDCl₃.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~ 6.8 - 7.0 | Doublet (d) | ~ 2 Hz |
| H-5 | ~ 7.2 - 7.4 | Doublet (d) | ~ 5 Hz | |
| H-6 | ~ 8.1 - 8.3 | Doublet (d) | ~ 5 Hz | |
| -NH-NH₂ | ~ 4.0 - 6.0 (broad) | Singlet (s, br) | - | |
| 2-Chloro-4-(trifluoromethyl)pyridine (Reference) | H-3 | 7.48 | Doublet (d) | 1.2 Hz |
| H-5 | 7.65 | Doublet (d) | 5.1 Hz | |
| H-6 | 8.54 | Doublet (d) | 5.1 Hz |
Note: The chemical shifts for the hydrazinyl protons (-NH-NH₂) are highly dependent on solvent, concentration, and temperature, and often appear as a broad signal.
Experimental Protocols
General ¹H NMR Spectroscopy Protocol
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the N-H protons.
-
Instrument Setup:
-
Use a standard ¹H NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Structural and Spectral Relationship Visualization
The following diagram illustrates the structure of this compound and the expected coupling interactions between the aromatic protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.
Caption: Structure of this compound and its predicted ¹H NMR signals with coupling constants.
Comparative 13C NMR Analysis of 2-Hydrazinyl-4-(trifluoromethyl)pyridine and Related Derivatives
For Immediate Release
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-hydrazinyl-4-(trifluoromethyl)pyridine and its structurally related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a valuable resource for the structural elucidation and characterization of novel pyridine-based compounds.
The presence of both a strong electron-donating hydrazinyl group and a potent electron-withdrawing trifluoromethyl group on the pyridine ring results in a unique electronic environment, which is reflected in the 13C NMR chemical shifts. Understanding these shifts is crucial for confirming the successful synthesis of target molecules and for the analysis of their structural analogs.
Comparative 13C NMR Data
The following table summarizes the experimental and estimated 13C NMR chemical shifts for this compound and a selection of relevant pyridine derivatives. The data is presented in parts per million (ppm) relative to a standard reference.
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | CF3 (δ, ppm) | Reference |
| This compound | ~162 (est.) | ~107 (est.) | ~148 (q, J ≈ 34 Hz) (est.) | ~110 (q, J ≈ 4 Hz) (est.) | ~150 (est.) | ~124 (q, J ≈ 273 Hz) (est.) | Estimated |
| 2-Amino-4-(trifluoromethyl)pyridine | ~160 | ~105 | ~138 (q, J ≈ 35 Hz) | ~108 | ~152 | ~123 (q, J ≈ 272 Hz) | Predicted |
| 2-Hydrazinopyridine | 163.1 | 108.7 | 138.2 | 113.8 | 148.1 | - | Experimental[1] |
| 4-(Trifluoromethyl)pyridine | 150.7 | 121.5 | 137.9 (q, J ≈ 33 Hz) | 121.5 | 150.7 | 123.8 (q, J ≈ 272 Hz) | Experimental |
| 2-Chloro-4-(trifluoromethyl)pyridine | 152.9 | 122.2 | 148.9 (q, J ≈ 35 Hz) | 120.2 (q, J ≈ 4 Hz) | 150.8 | 122.1 (q, J ≈ 273 Hz) | Experimental |
| 2-Methoxy-4-(trifluoromethyl)pyridine | 164.5 | 108.9 | 149.2 (q, J ≈ 34 Hz) | 110.5 (q, J ≈ 4 Hz) | 147.8 | 122.9 (q, J ≈ 273 Hz) | Experimental |
Estimated values for this compound are derived from the experimental data of 2-hydrazinopyridine and the known substituent effects of the 4-trifluoromethyl group on the pyridine ring. q = quartet, J = coupling constant in Hz.
Experimental Protocol: 13C NMR Spectroscopy
A standardized protocol for the acquisition of 13C NMR spectra for the characterization of this compound derivatives is provided below.
1. Sample Preparation:
-
Dissolve 20-50 mg of the solid sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), or Deuterated Methanol (CD3OD)) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to achieve a homogeneous solution. Sonication may be used to aid dissolution if necessary.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion and sensitivity.
-
The spectrometer should be equipped with a broadband probe tuned to the 13C frequency (e.g., 100 MHz for a 400 MHz spectrometer or 125 MHz for a 500 MHz spectrometer).
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons and the carbon attached to the CF3 group to ensure full relaxation and accurate integration.
-
Number of Scans (NS): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 100 MHz 13C channel) is generally sufficient to cover the expected chemical shift range.
-
Temperature: The experiment is typically performed at a constant temperature, for example, 298 K (25 °C).
4. Data Processing:
-
Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks and perform peak picking to determine the chemical shifts.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound derivatives.
Caption: Synthetic and analytical workflow for this compound.
References
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 2-Hydrazinyl-4-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry for the characterization of 2-Hydrazinyl-4-(trifluoromethyl)pyridine, offering predicted fragmentation data based on established principles. Furthermore, we explore alternative analytical techniques that can provide complementary structural information.
The intrinsic complexity of molecules containing multiple functional groups, such as this compound, necessitates a multi-faceted analytical approach. While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer invaluable insights into the compound's structural backbone and functional group composition.
Mass Spectrometry Analysis: A Predictive Look into Fragmentation
In the absence of publicly available experimental mass spectra for this compound, this guide presents a predicted fragmentation pattern based on the known behavior of its constituent moieties: the pyridine ring, the hydrazine group, and the trifluoromethyl substituent. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules and is the basis for the predicted fragmentation described below.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound. The monoisotopic mass of the parent compound (C₆H₆F₃N₃) is 177.05 Da.
| Predicted Fragment | Structure | m/z (Predicted) | Notes |
| Molecular Ion [M]⁺• | C₆H₆F₃N₃⁺• | 177 | The intact molecule with one electron removed. |
| [M - NH₂]⁺ | C₆H₄F₃N₂⁺ | 161 | Loss of the terminal amino group from the hydrazine moiety. |
| [M - N₂H₃]⁺ | C₆H₃F₃N⁺ | 146 | Cleavage of the C-N bond between the pyridine ring and the hydrazine group. |
| [C₅H₃F₃N]⁺ | C₅H₃F₃N⁺ | 146 | Likely represents the trifluoromethylpyridine cation. |
| [C₅H₄N]⁺ | C₅H₄N⁺ | 78 | Represents the pyridine ring after loss of the trifluoromethyl and hydrazinyl groups. |
| [CF₃]⁺ | CF₃⁺ | 69 | The trifluoromethyl cation. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for acquiring a mass spectrum of this compound using a standard GC-MS or direct-infusion EI-MS system.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Ensure the sample is completely dissolved before introduction into the instrument.
2. Instrument Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-300
-
Introduction Method: Gas Chromatography (GC) for volatile samples or direct insertion probe for less volatile samples.
3. Data Acquisition:
-
Acquire a background spectrum of the solvent blank.
-
Inject the prepared sample and acquire the mass spectrum.
-
Process the data by subtracting the background spectrum to obtain the mass spectrum of the analyte.
Predicted Fragmentation Pathway
The fragmentation of this compound under EI is expected to initiate with the formation of the molecular ion. Subsequent fragmentation is likely to follow several pathways, primarily involving the cleavage of the relatively weak N-N and C-N bonds of the hydrazine group and the loss of the trifluoromethyl group.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Alternative and Complementary Analytical Techniques
While mass spectrometry provides valuable information on molecular weight and fragmentation, a comprehensive characterization of this compound requires the use of other spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the complete chemical structure of an organic molecule.
-
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the pyridine ring and the protons of the hydrazine group would give distinct signals.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the carbons of the pyridine ring and the trifluoromethyl group.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds and would show a characteristic signal for the trifluoromethyl group, providing information about its electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for:
-
N-H stretching vibrations of the hydrazine group (typically in the range of 3200-3400 cm⁻¹).[1][2][3]
-
C=N and C=C stretching vibrations of the pyridine ring (in the fingerprint region, typically 1400-1600 cm⁻¹).
-
C-F stretching vibrations of the trifluoromethyl group (strong absorptions, typically in the range of 1000-1300 cm⁻¹).
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural information from fragmentation. | May not always show a molecular ion for fragile molecules, limited isomer differentiation. |
| NMR Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C), information on fluorine environment (¹⁹F).[4][5][6] | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[1][2][3] | Fast, non-destructive, provides a molecular "fingerprint". | Does not provide information on molecular connectivity, complex spectra can be difficult to interpret. |
Conclusion
The structural characterization of this compound is best achieved through a combination of analytical techniques. While mass spectrometry offers critical information regarding molecular weight and fragmentation, its power is significantly enhanced when used in conjunction with NMR and IR spectroscopy. The predicted fragmentation data and the outlined experimental protocol in this guide serve as a valuable starting point for researchers. For unambiguous structure confirmation, the acquisition and interpretation of NMR and IR spectra are strongly recommended. This integrated approach ensures a comprehensive and accurate understanding of the molecule's structure, which is essential for its application in research and development.
References
- 1. Mid- and Far-Infrared Spectroscopic and First-Principles Computational Study of the Structural Evolution of Hydrazine Nitrate under High Pressure [gywlxb.cn]
- 2. researchgate.net [researchgate.net]
- 3. Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]
- 6. 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the FT-IR Spectroscopy of 2-Hydrazinyl-4-(trifluoromethyl)pyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-Hydrazinyl-4-(trifluoromethyl)pyridine, a key building block in pharmaceutical and materials science. By examining its spectral features alongside relevant alternatives, this document aims to facilitate the identification and characterization of this compound and its derivatives. The guide includes a detailed experimental protocol for FT-IR analysis and presents quantitative data in a clear, tabular format.
Comparison of FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its three main functional groups: the pyridine ring, the hydrazinyl group, and the trifluoromethyl group. To understand the contribution of each component to the overall spectrum, a comparison with analogous compounds is presented below. The alternatives chosen for this comparison are 2-hydrazinopyridine, to illustrate the effect of the trifluoromethyl substituent; 4-(trifluoromethyl)pyridine, to highlight the contribution of the hydrazinyl group; and 2-hydrazino-4-methylpyridine, to contrast the electronic influence of the electron-withdrawing trifluoromethyl group with an electron-donating methyl group.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | 2-Hydrazinopyridine (cm⁻¹) [1][2] | 4-(trifluoromethyl)pyridine (cm⁻¹) | 2-hydrazino-4-methylpyridine (cm⁻¹) [3][4] | Notes |
| Hydrazinyl (N-H) | N-H Stretching (asymmetric & symmetric) | 3400 - 3200 | ~3450, ~3300 | - | ~3440, ~3290 | Primary amines typically show two bands. Broadening can occur due to hydrogen bonding. |
| N-H Bending (Scissoring) | 1650 - 1600 | ~1630 | - | ~1625 | This band can sometimes overlap with the pyridine ring C=C and C=N stretching vibrations. | |
| Pyridine Ring | C=C, C=N Stretching | 1610 - 1430 | ~1600, ~1570, ~1480, ~1440 | ~1600, ~1560, ~1470, ~1420 | ~1605, ~1575, ~1485, ~1445 | The position and intensity of these bands are sensitive to the substitution pattern on the ring. |
| C-H Stretching | 3100 - 3000 | ~3050, ~3010 | ~3080, ~3030 | ~3060, ~3020 | Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. | |
| Ring Breathing | 1050 - 990 | ~995 | ~1020 | ~1000 | A characteristic vibration of the entire pyridine ring. | |
| C-H Out-of-plane Bending | 900 - 700 | ~770, ~730 | ~850, ~750 | ~820, ~760 | The pattern of these bands can be indicative of the substitution pattern on the pyridine ring. | |
| Trifluoromethyl (CF₃) | C-F Stretching (asymmetric & symmetric) | 1350 - 1100 | - | Strong bands around 1330, 1170, 1130 | - | These are typically very strong and characteristic absorption bands for the trifluoromethyl group. |
| CF₃ Deformation | 800 - 600 | - | ~750, ~650 | - | These bands can sometimes be obscured by other vibrations in the fingerprint region. | |
| Methyl (CH₃) (for comparison) | C-H Stretching (asymmetric & symmetric) | - | - | - | ~2980, ~2870 | Aliphatic C-H stretching vibrations appear below 3000 cm⁻¹. |
| C-H Bending (asymmetric & symmetric) | - | - | - | ~1460, ~1380 | Characteristic bending vibrations for a methyl group. |
Experimental Protocol: FT-IR Analysis of Solid Samples
This section details the standard procedure for acquiring FT-IR spectra of solid organic compounds using the Potassium Bromide (KBr) pellet method. This technique is widely used for its reliability and the high quality of the resulting spectra.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), dried
-
Spatula
-
Analytical balance
-
Sample to be analyzed
Procedure:
-
Sample Preparation:
-
Grinding and Mixing:
-
Place the weighed KBr in a clean, dry agate mortar and grind it to a fine powder.
-
Add the weighed sample to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. This step is crucial for obtaining a high-quality spectrum.
-
-
Pellet Formation:
-
Carefully transfer the powdered mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed in the die.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[6]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with an empty sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Process the raw data to obtain the final FT-IR spectrum (absorbance or transmittance vs. wavenumber).
-
Identify and label the characteristic absorption bands corresponding to the different functional groups in the molecule.
-
An alternative and often simpler method for solid samples is Attenuated Total Reflectance (ATR)-FTIR. In this technique, the powdered sample is placed directly onto the ATR crystal and pressure is applied to ensure good contact. This method requires minimal sample preparation.[7][8]
Visualizing Experimental and Logical Relationships
To further clarify the processes and comparisons discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Caption: Logical relationship of functional groups and their characteristic FT-IR vibrations.
References
- 1. 2-Hydrazinopyridine(4930-98-7) IR Spectrum [chemicalbook.com]
- 2. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-hydrazino-4-methylpyridine | 4931-00-4 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. shimadzu.com [shimadzu.com]
- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 7. agilent.com [agilent.com]
- 8. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Biological Activity of 2-Hydrazinyl-4-(trifluoromethyl)pyridine and Other Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 2-Hydrazinyl-4-(trifluoromethyl)pyridine against a range of other substituted pyridine derivatives. While specific experimental data for this compound is not extensively available in public literature, its structural motifs—a trifluoromethyl group at the 4-position and a hydrazinyl group at the 2-position—suggest a spectrum of biological activities based on extensive research into related compounds. This guide synthesizes available data on trifluoromethylpyridines and hydrazone derivatives to offer a predictive comparison and detailed experimental methodologies for future research.
The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological effects. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The hydrazinyl moiety is a versatile functional group that can act as a pharmacophore itself or serve as a synthetic handle to create more complex molecules like hydrazones, which are known for their broad pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities.
Comparison of Biological Activities
The following tables summarize the reported biological activities of various substituted pyridine derivatives, providing a framework for predicting the potential efficacy of this compound.
Table 1: Antibacterial and Antifungal Activity of Substituted Pyridine Derivatives
| Compound Class | Specific Derivative(s) | Target Organism(s) | Activity (MIC/EC50) | Reference(s) |
| Trifluoromethylpyridine Amides | Thioether, sulfone, and sulfoxide derivatives of trifluoromethylpyridine amide | Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum | EC50 values ranging from 40 to 83 mg/L against Xoo and R. solanacearum.[2][3] | [2][3] |
| Pyridinium Salts | Substituted benzylidenehydrazinylpyridinium derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | MIC values varied, with some compounds showing high activity against S. aureus.[4] | [4] |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Various derivatives | Gram-positive bacteria including S. aureus, Streptococcus pneumoniae, Enterococcus faecalis | Some compounds exhibited strong antibacterial activity, with MICs similar to linezolid.[5] | [5] |
| Hydrazide-Hydrazones of 4-Trifluoromethylbenzoic Acid | Derivatives with various substituents | Streptococcus pneumoniae, S. aureus, P. aeruginosa, E. coli | Displayed significant antibacterial activity, in some cases greater than ampicillin and ciprofloxacin.[6] | [6] |
Table 2: Anticancer Activity of Substituted Pyridine Derivatives
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference(s) |
| Thiazolo[4,5-d]pyrimidine Derivatives | 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375, C32, DU145, MCF-7/WT | Showed potent antiproliferative activity in the NCI-60 screen.[9] | [9] |
| Pyridine-based Kinase Inhibitors | Pyrazolopyridine and furopyridine derivatives | HCT-116, MCF-7, HepG2, A549 | Potent inhibition of CDK2/cyclin A2 with IC50 values in the sub-micromolar range.[10] | [10] |
| Hydrazide Derivatives with Quinoline Moiety | (E)-N'-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide derivatives | SH-SY5Y, Kelly (neuroblastoma), MDA-MB-231, MCF-7 (breast cancer) | Significantly reduced cell viability of neuroblastoma cells with micromolar potency.[11] | [11] |
| Thiazole-Based Pyridines | 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives | A549 (lung cancer) | Exhibited significant cytotoxic activity, with IC50 values lower than cisplatin.[12] | [12] |
Table 3: Enzyme Inhibitory Activity of Substituted Pyridine Derivatives
| Compound Class | Specific Derivative(s) | Target Enzyme(s) | Activity (IC50) | Reference(s) |
| Furo[3,2-b]pyridin-3-ol Derivatives | Representative Furo[3,2-b]pyridine derivative | CLK1, CLK2, CLK3, CLK4 | IC50 values ranging from 10 to 50 nM against Cdc-like kinases (CLKs).[7] | [7] |
| Pyridine-based VRK1/VRK2 Inhibitors | Aminopyridine derivatives | Vaccinia-related Kinase 1 (VRK1) | A potent inhibitor with an IC50 of approximately 150 nM.[13] | [13] |
| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Various hydrazone derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Dual inhibition with IC50 values in the micromolar range for both enzymes.[14] | [14] |
| Phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinones | Compound 9d | Protoporphyrinogen Oxidase (PPO) | Potent PPO inhibition with an IC50 of 0.041 mg/L.[15] | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are representative protocols for key assays.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[4]
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a stock solution of the test compound.
-
Serially dilute the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[16]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7).[16]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Enzyme Inhibition Assay: Kinase Activity Assay
This protocol is a general guide for determining the inhibitory effect of a compound on a specific kinase.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a protein kinase.
Materials:
-
Purified kinase enzyme.
-
Kinase-specific substrate (e.g., a peptide).
-
ATP.
-
Test compounds.
-
Kinase buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).
-
384-well plates.
-
Luminometer.
Procedure:
-
Add the kinase enzyme to the wells of a 384-well plate.
-
Add serially diluted test compounds to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the luminescent signal using a luminometer.
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of substituted pyridine derivatives.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
A Comparative Guide to Computational and Experimental Elucidation of 2-Hydrazinyl-4-(trifluoromethyl)pyridine Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The study of reaction mechanisms is paramount in the field of medicinal chemistry and drug development. A thorough understanding of how a molecule like 2-Hydrazinyl-4-(trifluoromethyl)pyridine behaves at a molecular level can inform the synthesis of novel derivatives, predict potential metabolites, and optimize reaction conditions. This guide provides a comparative overview of computational modeling and experimental techniques used to investigate the reaction mechanisms of this and structurally related compounds, offering insights into the strengths and limitations of each approach.
Computational Modeling Approaches
Computational chemistry provides a powerful in-silico toolkit to explore reaction pathways and transition states that may be difficult to isolate and characterize experimentally. Density Functional Theory (DFT) is a popular and robust method for these investigations.
Different combinations of functionals and basis sets can be employed, and their choice impacts the accuracy of the results. For instance, the B3LYP functional is widely used for its balance of accuracy and computational cost in predicting geometries and energies. More modern functionals, such as M06-2X, are often parameterized to provide better accuracy for main-group thermochemistry and kinetics. The choice of basis set, such as 6-311++G(d,p), is also critical, as it dictates the flexibility the model has to describe the electron distribution. Solvation models, like the Polarization Continuum Model (PCM), are often included to simulate the reaction environment in a solvent, which can significantly influence reaction barriers.
Experimental Validation Techniques
Experimental studies provide the ground truth for which computational models are benchmarked. A variety of techniques can be employed to probe reaction mechanisms:
-
Kinetic Studies: Monitoring the reaction rate's dependence on reactant concentrations, temperature, and catalysts can provide crucial information about the rate-determining step and the overall reaction order. Techniques like UV-Vis or NMR spectroscopy are often used for this purpose.
-
Spectroscopic Analysis: Intermediate species can sometimes be detected and characterized using techniques like in-situ IR or NMR spectroscopy under specific reaction conditions.
-
Isotope Labeling Studies: Replacing an atom with its isotope (e.g., ¹⁴N with ¹⁵N) at a specific position in a reactant can help trace the path of atoms throughout the reaction, confirming or refuting proposed mechanisms.
-
Product Characterization: Detailed analysis of the final product distribution using techniques like HPLC, LC-MS, and NMR spectroscopy provides the ultimate confirmation of the reaction outcome. X-ray crystallography of the product can provide unambiguous structural information.
Performance Comparison: Computational vs. Experimental Data
While specific mechanistic studies for this compound are not extensively published, we can draw comparisons from studies on analogous systems, such as the Pictet-Spengler reaction of hydrazines to form polycyclic structures. The following table summarizes typical quantitative data obtained from both computational and experimental investigations of such reactions.
| Parameter | Computational (DFT) | Experimental |
| Activation Energy (ΔG‡) | Typically calculated in kcal/mol. Provides an estimate of the reaction barrier. The accuracy is highly dependent on the level of theory. | Derived from Arrhenius plots (ln(k) vs. 1/T). Represents the empirical energy barrier. |
| Reaction Enthalpy (ΔH) | Calculated as the difference in the electronic energies of products and reactants. | Measured using calorimetry. Provides the overall heat change of the reaction. |
| Rate Constant (k) | Can be estimated using Transition State Theory (TST) from the calculated activation energy. | Measured directly by monitoring concentration changes over time. |
| Intermediate Stability | Relative energies of potential intermediates can be calculated to predict their transient existence. | Can sometimes be inferred from kinetic data or directly observed via spectroscopy. |
Detailed Experimental Protocol: A Representative Example
The following is a generalized protocol for a cyclization reaction of a hydrazinylpyridine derivative, which could be adapted for this compound.
Objective: To synthesize a triazolopyridine derivative via oxidative cyclization and monitor the reaction progress.
Materials:
-
This compound (1 mmol)
-
Triethyl orthoformate (1.2 mmol)
-
p-Toluenesulfonic acid (0.1 mmol)
-
Ethanol (10 mL)
-
Oxidizing agent (e.g., nitrobenzene) (1.2 mmol)
Procedure:
-
A solution of this compound in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid are added to the solution.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The oxidizing agent is then added, and the mixture is refluxed for an additional period to facilitate the cyclization.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The final product is characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizing Computational and Reaction Workflows
The following diagrams illustrate the logical flow of a computational investigation and a potential reaction pathway.
Caption: A typical workflow for computational modeling of a reaction mechanism.
Caption: A plausible reaction pathway for this compound.
Unveiling the Crystal Lattice: A Comparative Guide to the Crystallography of 2-Hydrazinyl-4-(trifluoromethyl)pyridine Derivatives and Analogs
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography provides this atomic-level insight, which is crucial for structure-based drug design and understanding molecular interactions. This guide offers a comparative analysis of the crystallographic data of compounds structurally related to 2-hydrazinyl-4-(trifluoromethyl)pyridine, providing a framework for the structural evaluation of this important class of molecules.
Comparative Crystallographic Data of Structurally Related Compounds
To provide a basis for structural comparison, the following table summarizes key crystallographic parameters for a selection of pyridine and pyrazole derivatives containing hydrazinyl or related moieties. These compounds share structural motifs with this compound, making them relevant for comparative analysis.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 2-Hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile | C₉H₁₀N₄O₃ | Monoclinic | P2₁/c | 7.987(2) | 12.043(4) | 11.089(4) | 90 | 109.58(3) | 90 | 1004.5(6) | 4 | [1] |
| (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine | C₁₃H₁₃N₃ | Monoclinic | P2₁/c | 5.2385(8) | 10.7215(17) | 20.590(3) | 90 | 92.699(5) | 90 | 1155.2(3) | 4 | [2] |
| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₆H₁₃FN₂O | Orthorhombic | Pbca | 16.634(3) | 8.878(2) | 18.239(4) | 90 | 90 | 90 | 2694.7(9) | 8 | [3] |
| 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C₁₆H₁₂BrFN₂O | Monoclinic | P2₁/c | 11.239(2) | 5.678(1) | 23.958(5) | 90 | 97.48(3) | 90 | 1515.2(5) | 4 | [3] |
| 1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | C₁₇H₁₄ClFN₂O | Monoclinic | P2₁/n | 10.368(2) | 12.119(2) | 12.639(3) | 90 | 100.99(3) | 90 | 1558.1(5) | 4 | [3] |
Experimental Protocols
A generalized methodology for the synthesis and single-crystal X-ray crystallographic analysis of this compound derivatives is outlined below. This protocol is a composite based on established procedures for similar heterocyclic compounds.[1][3]
Synthesis of this compound Derivatives
A common route to synthesize hydrazinyl-pyridines involves the nucleophilic substitution of a suitable leaving group, such as a halogen, with hydrazine hydrate.
-
Starting Material: A solution of 2-chloro-4-(trifluoromethyl)pyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol is prepared.
-
Reaction with Hydrazine: Hydrazine hydrate (2-3 equivalents) is added dropwise to the solution at room temperature.
-
Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to yield the desired this compound derivative.
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals are essential for X-ray diffraction studies.
-
Crystal Growth: Single crystals of the purified compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture at room temperature. Common solvents for crystallization include ethanol, methanol, acetone, or mixtures with water or hexane.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Workflow and Structural Analysis
The overall process from synthesis to structural elucidation and its implications for drug discovery can be visualized in the following workflow.
Caption: Synthesis to structure workflow.
Biological Context and Significance
Hydrazinyl-pyridine and more broadly, hydrazone derivatives, are recognized for their wide range of biological activities. These compounds have been investigated for their potential as antibacterial, antifungal, antitubercular, and antitumor agents. The trifluoromethyl group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and cell permeability. The combination of the hydrazinyl-pyridine scaffold with a trifluoromethyl group makes these derivatives promising candidates for drug discovery programs. A detailed understanding of their crystal structures can aid in the rational design of more potent and selective therapeutic agents.
References
The Impact of Trifluoromethylation on Hydrazinylpyridine Scaffolds: A Comparative Analysis
A comprehensive examination of trifluoromethylated versus non-fluorinated hydrazinylpyridines reveals significant alterations in physicochemical properties and biological activities, offering crucial insights for researchers and drug development professionals. The strategic incorporation of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group, profoundly influences lipophilicity, metabolic stability, and target-binding interactions, often leading to enhanced therapeutic potential.
Hydrazinylpyridines are a versatile class of heterocyclic compounds recognized for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group to the pyridine ring can dramatically modulate these activities. This guide provides a comparative overview of these two classes of compounds, supported by experimental data and methodologies, to aid in the rational design of novel therapeutics.
Physicochemical Properties: A Tale of Two Moieties
The trifluoromethyl group is a strong electron-withdrawing moiety that significantly impacts the electronic and steric properties of the parent molecule.[3] This leads to measurable differences in key physicochemical parameters between trifluoromethylated and non-fluorinated hydrazinylpyridines.
| Property | Trifluoromethylated Hydrazinylpyridine | Non-fluorinated Hydrazinylpyridine | Impact of Trifluoromethylation |
| Lipophilicity (logP) | Generally Higher | Generally Lower | Increased lipophilicity can enhance membrane permeability and cellular uptake. |
| Metabolic Stability | Generally Higher | Generally Lower | The C-F bond is highly stable, making the -CF3 group resistant to metabolic degradation, which can lead to a longer biological half-life. |
| pKa | Generally Lower (more acidic) | Generally Higher (less acidic) | The electron-withdrawing nature of the -CF3 group can decrease the basicity of the pyridine nitrogen, affecting drug-receptor interactions and solubility. |
| Solubility | Variable, can be lower in aqueous media | Generally Higher in aqueous media | Increased lipophilicity may lead to decreased aqueous solubility, posing formulation challenges. |
Table 1. Comparative Physicochemical Properties.
Biological Activity: A Comparative Overview
The modifications in physicochemical properties imparted by the -CF3 group directly translate to altered biological activities. While the specific effects are target-dependent, some general trends have been observed.
| Biological Activity | Trifluoromethylated Hydrazinylpyridines | Non-fluorinated Hydrazinylpyridines | Observations |
| Anticancer | Often exhibit enhanced potency. For instance, certain trifluoromethylated derivatives show significant cytotoxicity against various cancer cell lines.[1] | Active, but often require higher concentrations to achieve similar effects. | The -CF3 group can improve binding affinity to target enzymes or receptors. |
| Antiviral | Several trifluoromethylated pyridine derivatives have demonstrated potent antiviral activity against viruses like TMV and CMV.[2] | Exhibit antiviral properties, but often with lower efficacy compared to their fluorinated analogs. | Enhanced cellular uptake and metabolic stability contribute to improved antiviral action. |
| Anti-inflammatory | Fluorine substitution has been shown to enhance the anti-inflammatory potential of hydrazone derivatives. | Possess inherent anti-inflammatory activity. | The -CF3 group may influence interactions with key inflammatory mediators. |
| Antimicrobial | Broad-spectrum antimicrobial activity is often observed. | Also exhibit antimicrobial effects. | Increased lipophilicity can facilitate penetration through microbial cell walls. |
Table 2. Comparative Biological Activities.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (trifluoromethylated and non-fluorinated hydrazinylpyridines) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[4]
Antiviral Activity Assay (Half-Leaf Method for TMV)
-
Virus Inoculation: Inoculate the upper leaves of Nicotiana glutinosa with Tobacco Mosaic Virus (TMV).
-
Compound Application: Apply the test compounds to one half of the leaf, with the other half serving as a control.
-
Incubation: Keep the plants in a controlled environment for 3-4 days.
-
Lesion Counting: Count the number of local lesions on both halves of the leaves.
-
Inhibition Rate Calculation: Calculate the protective effect using the formula: Inhibition rate (%) = [(C-T)/C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.[5]
Signaling Pathway and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated.
Figure 1. Experimental Workflow for Comparative Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to Assessing the Purity of Synthesized 2-Hydrazinyl-4-(trifluoromethyl)pyridine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for evaluating the purity of synthesized 2-Hydrazinyl-4-(trifluoromethyl)pyridine against a potential alternative. The information is designed to assist researchers in selecting and implementing a robust analytical method for quality control and impurity profiling.
Data Presentation: Comparison of HPLC Methods
A well-defined HPLC method is crucial for the accurate assessment of the purity of this compound. Below is a comparison of a primary and an alternative method, outlining key chromatographic parameters.
| Parameter | Primary Method: C18 Analysis | Alternative Method: Polar-Embedded C18 |
| Stationary Phase | C18 (e.g., Inertsil ODS-3V, 5 µm, 4.6 x 250 mm)[1][2] | Polar-Embedded C18 (e.g., Primesep 100)[3] |
| Mobile Phase A | 0.1 M Phosphate Buffer (pH 2.5)[1] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-20 min: 80% B; 20-22 min: 10% B; 22-25 min: 10% B | 0-2 min: 5% B; 2-18 min: 5-70% B; 18-23 min: 70% B; 23-25 min: 5% B; 25-30 min: 5% B |
| Flow Rate | 1.0 mL/min[2][4] | 1.0 mL/min |
| Column Temperature | 25°C[4] | 30°C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time | ~ 8-12 minutes | ~ 10-15 minutes |
| Potential Impurities Detected | Starting materials (e.g., 2-chloro-4-(trifluoromethyl)pyridine), by-products of hydrazine reaction.[5] | Enhanced retention of polar impurities. |
Experimental Protocols
A detailed methodology is essential for reproducible and reliable results.
Primary Method: C18 Analysis Protocol
-
Preparation of Mobile Phase A (0.1 M Phosphate Buffer, pH 2.5):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 0.1 M solution.
-
Adjust the pH to 2.5 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution (100 µg/mL).
-
Prepare working standards by diluting the stock solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL solution (100 µg/mL).
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the C18 column and the mobile phases as described in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions and record the chromatograms.
-
-
Data Analysis:
-
Calculate the purity of the synthesized sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Logical Relationship of Purity Analysis
Caption: Relationship of Compound and Impurities in HPLC Analysis.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthesis of 2-Hydrazinyl-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the synthetic route to 2-Hydrazinyl-4-(trifluoromethyl)pyridine, a crucial intermediate in pharmaceutical and agrochemical research. Below, we offer a comparative analysis of the established synthetic pathway, supported by experimental data and detailed protocols.
Executive Summary
The most prevalent and efficient method for the synthesis of this compound is the direct nucleophilic aromatic substitution of a halogenated precursor with hydrazine hydrate. This approach is characterized by high yields and straightforward reaction conditions. This guide will focus on the validation of this primary route, including an examination of the synthesis of its key precursor, 2-chloro-4-(trifluoromethyl)pyridine.
Primary Synthetic Route: A Detailed Validation
The validated synthetic pathway to this compound proceeds via a two-step process:
-
Synthesis of the Precursor: Preparation of 2-chloro-4-(trifluoromethyl)pyridine.
-
Hydrazinolysis: Conversion of the chlorinated precursor to the final product.
The overall synthetic workflow is depicted below:
A Comparative Guide to Catalysts in 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of various catalytic systems for the synthesis of pyrazole derivatives from 2-Hydrazinyl-4-(trifluoromethyl)pyridine, a crucial reaction in the development of novel pharmaceuticals and agrochemicals. The focus is on the well-established Knorr pyrazole synthesis, specifically the reaction with acetylacetone to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine. While direct comparative studies on this specific substrate are limited, this guide draws upon data from analogous reactions to provide insights into the efficacy of different catalytic approaches.
Executive Summary of Catalyst Performance
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds can be achieved through various catalytic methods, primarily acid catalysis and transition metal catalysis. Each approach presents distinct advantages in terms of reaction efficiency, cost, and substrate scope. This comparison focuses on acid-catalyzed, palladium-catalyzed, and copper-catalyzed reactions.
| Catalyst Type | Typical Catalyst | Reaction Conditions | Reported Yield (Analogous Reactions) | Key Advantages | Key Disadvantages |
| Acid Catalysis | Acetic Acid, HCl, p-TsOH | Reflux in Ethanol or Acetic Acid | Good to Excellent | Cost-effective, simple procedure | May require harsh conditions, potential for side reactions |
| Palladium Catalysis | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Varies (e.g., Toluene, 100°C) | Good to Excellent | High efficiency, broad functional group tolerance | Higher cost of catalyst and ligands, potential for metal contamination |
| Copper Catalysis | Cu(OTf)₂, CuI | Varies (e.g., DMF, 80-110°C) | Moderate to Excellent | Lower cost than palladium, good yields | May require specific ligands for high efficiency |
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine.
Acid-Catalyzed Synthesis (Adapted from a similar procedure)
This protocol outlines a standard acid-catalyzed condensation reaction.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add acetylacetone (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole.
Palladium-Catalyzed Synthesis (Hypothetical Protocol based on related reactions)
This protocol is a hypothetical adaptation for the specific substrates, based on general palladium-catalyzed pyrazole syntheses.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene (anhydrous)
-
Standard work-up and purification reagents as listed above.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol), acetylacetone (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).
-
Add anhydrous toluene (10 mL) and sodium carbonate (2.0 mmol).
-
Heat the mixture at 100°C for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and perform an aqueous work-up as described in the acid-catalyzed protocol.
-
Purify the product by column chromatography.
Copper-Catalyzed Synthesis (Hypothetical Protocol based on related reactions)
This protocol is a hypothetical adaptation for the specific substrates, based on general copper-catalyzed pyrazole syntheses.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard work-up and purification reagents as listed above.
Procedure:
-
To a Schlenk flask under an inert atmosphere, add CuI (0.1 mmol), K₂CO₃ (2.0 mmol), this compound (1.0 mmol), and acetylacetone (1.5 mmol).
-
Add anhydrous DMF (10 mL) followed by DMEDA (0.2 mmol).
-
Heat the reaction mixture at 110°C for 12-24 hours, monitoring by TLC.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of the catalytic pyrazole synthesis.
Caption: General experimental workflow for catalytic pyrazole synthesis.
Caption: Logical flow of the catalytic pyrazole synthesis.
Safety Operating Guide
Proper Disposal of 2-Hydrazinyl-4-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of 2-Hydrazinyl-4-(trifluoromethyl)pyridine, this guide offers a procedural, step-by-step plan to ensure the safety of laboratory personnel and compliance with regulations. Researchers, scientists, and drug development professionals can utilize this information to manage chemical waste effectively.
Hazard and Safety Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[1] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous waste and send it to an approved waste disposal plant.[1][2] Do not dispose of this chemical into drains or the environment.[1][2]
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable, and compatible waste container for "this compound waste".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Personal Protective Equipment (PPE):
-
Waste Collection:
-
Solid Waste: Carefully sweep up any solid this compound waste, avoiding dust formation, and place it into the designated waste container.[1][5]
-
Liquid Waste: If the compound is in a solution, absorb it with an inert, dry material and place the absorbent material into the waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and paper towels, should also be placed in the hazardous waste container.
-
-
Container Management:
-
Final Disposal:
-
Once the waste container is full or no longer in use, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.
-
Ensure all necessary paperwork, such as a chemical waste collection request form, is completed accurately.[3]
-
Spill Cleanup Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: For a large spill, immediately evacuate the area, secure it to prevent entry, and contact your institution's emergency services or EHS.[3]
-
Assess and Prepare (for small spills): For a small spill that can be cleaned up in under 10 minutes by trained personnel, ensure proper PPE is worn.[3]
-
Contain and Absorb: Use a dry, inert absorbent material to contain and clean up the spill. Avoid generating dust.[5]
-
Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.[3][5]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Hydrazinyl-4-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 2-Hydrazinyl-4-(trifluoromethyl)pyridine, a compound requiring careful management in a laboratory setting. The following procedural guidance is designed to be a preferred resource, building trust and providing value beyond the product itself.
Quantitative Data Summary
The following table summarizes the key hazard classifications and precautionary statements for compounds structurally similar to this compound, providing a basis for risk assessment.
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin.[1][3] |
| Acute Toxicity (Inhalation) | Category 3 | Toxic if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage/irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
1. Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5][6]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves.[5][7] Double gloving is recommended. Always consult the glove manufacturer's resistance chart for specific chemicals.
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[4][5]
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn.[7] Full-length pants and closed-toe shoes are required.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[5]
3. Chemical Handling:
-
Before use, carefully inspect the container for any damage.
-
When transferring the chemical, use a closed system or techniques that minimize the generation of dust or aerosols.[8]
-
Avoid contact with incompatible materials such as strong oxidizing agents and acids.[2][8]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][6]
4. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[7] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][9]
-
Spill: In the event of a spill, evacuate the area and notify others.[7] Do not attempt to clean up a significant spill without proper training and equipment.[4] For small spills, use an inert absorbent material, and collect it in a sealed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste by consulting local, regional, and national regulations.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture or otherwise destroy the container to prevent reuse.
-
Waste Collection: All waste materials, including contaminated PPE and absorbent materials from spills, must be collected in properly labeled, sealed containers.
-
Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1] Do not empty into drains or release into the environment.[1][10]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. aksci.com [aksci.com]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




